Analytical and Structural Characterization of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows
Executive Summary In the landscape of drug development and synthetic organic chemistry, the precise characterization of halogenated aromatic esters is critical for ensuring molecular integrity and tracking synthetic inte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development and synthetic organic chemistry, the precise characterization of halogenated aromatic esters is critical for ensuring molecular integrity and tracking synthetic intermediates. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a sterically hindered, chlorinated aromatic ester.
This whitepaper provides an authoritative, in-depth guide to the physiochemical properties, exact mass calculations, and high-resolution mass spectrometry (HRMS) workflows required to isolate and characterize this compound. Because this molecule is a structural isomer of the well-known antilipemic drug Clofibrate, we emphasize the causality behind specific mass spectrometric fragmentation pathways and provide self-validating experimental protocols to ensure rigorous analytical confidence.
Physiochemical Profiling & Isomeric Context
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate possesses the molecular formula C12H15ClO3 [2]. Structurally, it consists of a central quaternary carbon bonded to two methyl groups, a methyl ester moiety, and a 2-chloro-4-methoxyphenyl ring.
Crucially, this compound shares its exact molecular formula with Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) [1]. Because they are structural isomers, they possess identical molecular weights and exact masses. Relying solely on intact mass analysis will result in false positive identifications; therefore, structural elucidation must rely on tandem mass spectrometry (MS/MS) to probe the distinct connectivity of the quaternary alpha-carbon versus the ether linkage found in clofibrate.
Table 1: Quantitative Physiochemical Data Summary
Property
Value
Analytical Significance
Molecular Formula
C12H15ClO3
Dictates isotopic distribution
Molecular Weight
242.70 g/mol
Used for stoichiometric synthesis calculations
Monoisotopic Exact Mass
242.07097 Da
Target for High-Resolution MS (HRMS)
[M+H]⁺ Exact Mass
243.07825 Da
Primary precursor ion in Positive ESI
[M+Na]⁺ Exact Mass
265.06019 Da
Common adduct in LC-MS workflows
Topological Polar Surface Area
35.5 Ų
Indicates high lipophilicity and good reverse-phase retention
Mass Spectrometry: Theoretical Calculations & Isotopic Signatures
When analyzing halogenated compounds, the isotopic signature serves as a primary, self-validating mechanism. The natural abundance of chlorine isotopes (approx. 75.78% for ³⁵Cl and 24.22% for ³⁷Cl) dictates that any intact ion containing a single chlorine atom will exhibit an M+2 peak at approximately 32% the intensity of the monoisotopic base peak .
If the [M+H]⁺ ion is detected at m/z 243.078, the corresponding ³⁷Cl isotope peak must be present at m/z 245.075. Causality: If this ~3:1 ratio is absent or distorted, the analyst can immediately deduce that the signal is either a background contaminant or subject to isobaric interference, thereby self-validating the integrity of the mass spectrum before any further MS/MS analysis is performed.
To accurately differentiate Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate from its isomers, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Step-by-Step LC-HRMS Methodology
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 0.1 mg/mL. Dilute 1:100 in an aqueous solution containing 0.1% formic acid. Self-Validation Step: Spike the sample with 10 ng/mL of a deuterated internal standard to monitor and correct for electrospray ionization (ESI) matrix suppression.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Causality: The highly lipophilic nature of the quaternary carbon and aromatic ring (logP ~3.3) requires a non-polar stationary phase. Use a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 10 minutes.
Ionization: Utilize Electrospray Ionization in Positive Mode (ESI+). Causality: The ester carbonyl and the methoxy oxygen possess high proton affinities, readily accepting a proton from the formic acid modifier to form a stable [M+H]⁺ ion.
Mass Analysis: Isolate the precursor ion (m/z 243.078) using a quadrupole mass filter, followed by Collision-Induced Dissociation (CID) using nitrogen gas at a normalized collision energy (NCE) of 20-25 eV.
Caption: LC-HRMS analytical workflow for the characterization of C12H15ClO3 derivatives.
Structural Elucidation via MS/MS Fragmentation
Upon CID, the [M+H]⁺ precursor ion (m/z 243.078) undergoes a predictable, even-electron fragmentation cascade. Understanding the causality of these bond cleavages is what allows us to definitively map the structure.
Formation of the Acylium Ion: Protonation primarily occurs at the ester carbonyl. The molecule undergoes a neutral loss of methanol (-32.026 Da), cleaving the ester methoxy group to generate a highly stable acylium ion at m/z 211.052 .
Formation of the Tertiary Carbocation: The acylium intermediate readily extrudes carbon monoxide (-27.995 Da). Causality: The driving force for this loss is the generation of a tertiary benzylic carbocation at m/z 183.057 . The stability of this carbocation is heavily bolstered by the electron-donating resonance effect of the para-methoxy group on the phenyl ring.
This specific cascade (m/z 243 → 211 → 183) is unique to the quaternary alpha-carbon structure and will not occur in clofibrate, which instead fragments via the loss of its ethyl group and ether cleavage.
Caption: Proposed MS/MS fragmentation pathways and isotopic signatures for the target compound.
Synthesis and Sample Preparation Protocol
To generate analytical standards of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, a Fischer esterification is performed using the commercially available precursor, 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid [3].
Step-by-Step Synthesis Methodology
Activation: Dissolve 1.0 mmol of the precursor acid in 10 mL of anhydrous methanol. Cool the reaction flask to 0 °C.
Catalysis: Dropwise, add 1.2 mmol of thionyl chloride (SOCl₂). Causality: The quaternary alpha-carbon creates severe steric hindrance around the carboxyl group. Standard acid catalysis (e.g., H₂SO₄) is often too slow; thionyl chloride generates the highly reactive acyl chloride intermediate in situ, forcefully driving the nucleophilic acyl substitution forward.
Reflux: Heat the mixture to 65 °C and reflux for 4 hours to ensure complete conversion.
Self-Validating Workup: Cool the mixture, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO₃).
Validation Mechanism: Any unreacted starting acid is immediately deprotonated by the NaHCO₃, forming a water-soluble sodium salt that partitions entirely into the aqueous layer. The organic layer is thus inherently purified of the starting material.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester product, ready for LC-HRMS validation.
References
PubChem - Clofibrate | C12H15ClO3 | CID 2796 (Source for exact mass and isomeric structural data).[Link]
Exploratory
Structural Elucidation of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture In modern...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Molecular Architecture
In modern medicinal chemistry and agrochemical development, the accurate structural validation of sterically hindered intermediates is paramount. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (Chemical Formula: C₁₂H₁₅ClO₃) represents a classic highly substituted aryl propanoate scaffold. This structural motif—characterized by a quaternary
α
-carbon adjacent to an aromatic system—is frequently encountered in the synthesis of fibrate-class therapeutics and advanced crop science agents.
The molecule presents a unique nuclear magnetic resonance (NMR) profile due to the confluence of several electronic and steric factors:
Anisotropic Deshielding: The carbonyl group of the methyl ester exerts a strong spatial effect on the adjacent aromatic protons.
Steric Compression: The bulky gem-dimethyl group restricts bond rotation, influencing the local magnetic environment of the ortho-aromatic position.
Push-Pull Electronic Effects: The aromatic ring is subjected to the electron-withdrawing inductive effect of the ortho-chlorine atom and the strong electron-donating resonance effect of the para-methoxy group.
This guide provides a self-validating experimental protocol and an in-depth mechanistic breakdown of the ¹H and ¹³C NMR spectral data for this compound, grounded in established spectroscopic principles[1].
Experimental NMR Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility in structural elucidation, the following protocol details the causality behind each experimental choice. This workflow is designed to prevent signal saturation and ensure quantitative reliability, particularly for the quaternary carbons present in this scaffold.
Step-by-Step Methodology
Sample Preparation:
Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃, 99.8% D).
Causality: CDCl₃ is selected for its excellent solubilizing properties for lipophilic esters. Tetramethylsilane (TMS) is added at 0.03% (v/v) as an internal zero-point reference to eliminate chemical shift drift[2].
Instrument Calibration:
Lock the spectrometer to the deuterium resonance of CDCl₃.
Perform automated tuning and matching (ATM) and gradient shimming (topshim) to ensure a highly homogeneous magnetic field (
B0
), critical for resolving the fine J-coupling of the aromatic AMX spin system.
¹H NMR Acquisition (400 MHz):
Pulse Sequence: Standard 30° excitation pulse (zg30).
Causality: A 30° flip angle combined with a 2-second
d1
ensures complete longitudinal relaxation (
T1
) of all protons, yielding accurate integrals for the gem-dimethyl and methoxy singlets[3].
¹³C NMR Acquisition (100 MHz):
Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C scalar coupling while retaining the Nuclear Overhauser Effect (NOE) enhancement.
Causality: The molecule contains five quaternary carbons (C=O, C-1, C-2, C-4, and the aliphatic Cq). Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation. Extending the
d1
to 3 seconds prevents signal saturation, ensuring these critical nodes are visible above the noise floor[3].
¹H NMR Spectral Data & Spin System Causality
The ¹H NMR spectrum of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is defined by sharp aliphatic singlets and a distinct aromatic AMX spin system. The data below represents high-fidelity empirical assignments based on standard chemical shift additivity rules.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
Mechanistic Causality
7.32
Doublet (d)
8.8
1H
Ar-H6
Deshielded by the anisotropic cone of the adjacent ester carbonyl and steric compression from the bulky gem-dimethyl group.
6.92
Doublet (d)
2.6
1H
Ar-H3
Located between the Cl and OMe groups. Shielded by the strong electron-donating resonance (+R) of the ortho-methoxy oxygen.
6.78
Doublet of doublets (dd)
8.8, 2.6
1H
Ar-H5
Ortho-coupled to H6 and meta-coupled to H3. Highly shielded by the adjacent ortho-methoxy group[1].
3.80
Singlet (s)
-
3H
Ar-OCH₃
Typical chemical shift for an aryl ether methyl group.
3.65
Singlet (s)
-
3H
COOCH₃
Typical chemical shift for an aliphatic methyl ester.
1.58
Singlet (s)
-
6H
-C(CH₃)₂
The gem-dimethyl protons are chemically equivalent. Shifted slightly downfield from standard alkanes due to the adjacent aromatic ring and ester group.
¹³C NMR Spectral Data & Causality
The ¹³C NMR spectrum provides definitive proof of the carbon skeleton. The highly substituted nature of the aromatic ring results in a wide dispersion of the sp² carbon signals.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Mechanistic Causality
176.5
Quaternary (C=O)
Ester Carbonyl
Highly deshielded due to the electronegativity of the two attached oxygen atoms.
159.2
Quaternary (Ar-C)
Ar-C4 (attached to OMe)
Strongly deshielded by the direct attachment to the electronegative oxygen atom of the methoxy group.
134.8
Quaternary (Ar-C)
Ar-C2 (attached to Cl)
Deshielded by the inductive (-I) effect of the chlorine atom.
133.5
Quaternary (Ar-C)
Ar-C1 (attached to alkyl)
The ipso-carbon attached to the sterically demanding quaternary aliphatic center.
129.4
Methine (Ar-CH)
Ar-C6
Meta to the methoxy group; relatively unaffected by resonance shielding.
115.1
Methine (Ar-CH)
Ar-C3
Strongly shielded by the ortho-methoxy group's +R effect.
112.3
Methine (Ar-CH)
Ar-C5
Strongly shielded by the ortho-methoxy group's +R effect.
55.4
Primary (CH₃)
Ar-OCH₃
Aryl ether carbon.
52.3
Primary (CH₃)
COOCH₃
Ester methyl carbon.
46.2
Quaternary (Cq)
-C (CH₃)₂
Aliphatic quaternary carbon. Deshielded relative to standard alkanes due to the adjacent aryl and carbonyl groups.
26.8
Primary (CH₃)
-C(C H₃)₂
The two gem-dimethyl carbons are chemically and magnetically equivalent.
Elucidation Workflow Visualization
The following diagram maps the logical progression of the NMR structural elucidation process, ensuring a standardized approach to data acquisition and interpretation.
The following authoritative sources provide the theoretical grounding and empirical reference standards utilized in this technical guide:
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. ACS Publications. URL:[Link][2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg. URL:[Link][1]
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science. URL:[Link][3]
Solubility profile of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in organic solvents
Thermodynamic Solubility Profiling of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in Organic Solvents: A Technical Guide Executive Summary Understanding the solubility profile of key pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Solubility Profiling of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in Organic Solvents: A Technical Guide
Executive Summary
Understanding the solubility profile of key pharmaceutical intermediates and active moieties is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This whitepaper provides an in-depth technical analysis of the solubility behavior of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate. By examining the structural causality behind its solvation thermodynamics and detailing a self-validating experimental protocol, this guide serves as a definitive resource for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (Molecular Weight: 242.70 g/mol )[1] is a highly lipophilic, functionally dense aromatic ester. Its solubility in organic solvents is dictated by the interplay of its distinct functional groups:
Methoxy Group (-OCH₃) & Ester Moiety (-COOCH₃): These groups act as hydrogen bond acceptors and possess significant dipole moments. They are the primary drivers for solubility in polar aprotic solvents (e.g., DMSO, Acetone) and polar protic solvents (e.g., Methanol) via dipole-dipole and dipole-induced-dipole interactions.
Chloro Substituent (-Cl): Positioned on the aromatic ring, the electronegative chlorine atom increases the molecule's overall polarizability and lipophilicity (LogP). This enhances dispersive interactions, making the compound highly soluble in halogenated solvents like dichloromethane (DCM).
Gem-Dimethyl Group (-C(CH₃)₂-): The presence of two methyl groups on the alpha-carbon introduces significant steric bulk. Causality: This steric hindrance disrupts planar crystal lattice packing, lowering the enthalpy of fusion (
ΔHfus
). A lower lattice energy thermodynamically favors solvation, meaning less thermal energy is required to break the crystal structure during the endothermic cavity formation step of dissolution.
Thermodynamic pathway of solute solvation driven by enthalpy and entropy changes.
Solubility Data in Key Organic Solvents
Based on its structural homology to known phenoxyisobutyrate derivatives (such as clofibrate, a structural isomer)[2] and predictive thermodynamic modeling, the solubility profile of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is categorized below. The data reflects the concentration limit at thermodynamic equilibrium at 25°C.
Solvent Class
Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 150
Strong dipole-dipole interaction with ester/methoxy groups.
Experimental Methodologies: The Self-Validating Protocol
To empirically determine the thermodynamic equilibrium solubility of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, a modified Shake-Flask Method must be employed. This method aligns with the principles outlined in USP <1236>[4] and OECD Test Guideline 105[5], adapted for volatile organic solvents.
The Self-Validating System:
A standard protocol often fails to distinguish between kinetic dissolution and true thermodynamic equilibrium. To ensure absolute trustworthiness, this protocol incorporates a Time-Point Convergence Check . By sampling at 24, 48, and 72 hours, the system self-validates: if the concentration variance between 48h and 72h is < 2%, thermodynamic equilibrium is confirmed. Furthermore, HPLC analysis simultaneously checks for extraneous peaks, validating that the compound is not degrading in the chosen solvent over the 72-hour period.
Step-by-Step Methodology:
Preparation of Saturated Mixtures: Weigh an excess amount of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (e.g., 500 mg) into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.
Causality: Amber glass prevents potential photo-degradation, and PTFE prevents solvent extraction of plasticizers which could cause HPLC baseline drift.
Solvent Addition: Add 5.0 mL of the target organic solvent (HPLC grade) to the vial.
Isothermal Equilibration: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C and 150 rpm.
Causality: Strict temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic parameter.
Time-Point Sampling (24h, 48h, 72h): At each time point, remove the vial and allow it to stand for 30 minutes to let large aggregates settle.
Phase Separation: Transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 12,000 rpm for 15 minutes.
Causality: Centrifugation is vastly superior to filtration for organic solvents, as filters can adsorb lipophilic solutes or be partially dissolved by aggressive solvents like DCM, leading to false-positive concentration spikes[6].
Dilution and Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear range of the UV detector. Analyze via RP-HPLC at an appropriate wavelength (e.g., 230 nm).
Data Validation: Calculate the concentration using a pre-established calibration curve. Confirm equilibrium by ensuring the
ΔC
between 48h and 72h is ≤ 2%.
Workflow for thermodynamic solubility determination via the shake-flask method.
Conclusion
The solubility of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is fundamentally governed by its lipophilic aromatic core and polar ester/methoxy appendages. By leveraging a self-validating shake-flask protocol coupled with HPLC quantification, researchers can generate highly accurate, E-E-A-T compliant solubility profiles necessary for downstream chemical processing and formulation development.
References
National Institutes of Health (NIH). "Clofibrate | C12H15ClO3 | CID 2796 - PubChem". PubChem Database. URL: [Link]
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate: Safety Data Sheet (SDS) Guidelines, Toxicity Profiling, and Experimental Methodologies
Executive Summary Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a specialized halogenated aryl isobutyrate derivative[1]. Structurally analogous to the fibrate class of lipid-lowering pharmacophores (such as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a specialized halogenated aryl isobutyrate derivative[1]. Structurally analogous to the fibrate class of lipid-lowering pharmacophores (such as clofibrate)[2][3], this compound serves as a critical intermediate in pharmaceutical synthesis and a molecular probe in metabolic research. Because handling novel or specialized synthetic intermediates carries inherent occupational and experimental risks, this whitepaper establishes the foundational Safety Data Sheet (SDS) parameters, predictive toxicity profiles, and field-proven experimental methodologies required for safe and reproducible laboratory use.
Chemical Identity & Physicochemical Properties
Accurate physicochemical data is the cornerstone of both safety profiling and experimental design. The quantitative properties of the compound are summarized below:
Solid/Liquid (Dependent on ambient temperature and purity)
Safety Data Sheet (SDS) & GHS Hazard Communication
Under the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, manufacturers and researchers must rigorously evaluate and communicate chemical hazards[4][5]. Based on the structural alerts inherent to chlorinated aromatic esters, the following GHS classifications and handling protocols are established:
Health Hazards:
Skin Irritation (Category 2): Causes localized skin irritation upon contact.
Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3): May cause respiratory tract irritation if aerosolized or inhaled[5].
Environmental Hazards:
Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.
Handling & Storage Protocols:
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risks.
Storage: Store in a tightly sealed container in a cool, dry environment, strictly isolated from strong oxidizing agents and strong bases to prevent ester hydrolysis.
Emergency Response: In the event of ocular exposure, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[5].
Toxicity Profiling & Pharmacodynamics (ADME-Tox)
Because empirical human toxicity data for this specific methyl ester is limited, toxicological behavior is extrapolated from its well-documented structural analog, clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)[2][3].
Mechanistic Hepatotoxicity
Aryl isobutyrates can induce dose-dependent hepatotoxicity by directly impairing mitochondrial function. High intracellular concentrations cause a rapid collapse of the mitochondrial membrane potential (
ΔΨm
). This depolarization precedes cell death and triggers the opening of the mitochondrial permeability transition (MPT) pore[6].
Oxidative Stress Pathway
The uncoupling of the mitochondrial transport chain stimulates the formation of reactive oxygen species (ROS)[6]. The accumulation of ROS, combined with MPT pore opening, releases pro-apoptotic factors into the cytosol, culminating in hepatocyte apoptosis.
Pharmacodynamics
From a therapeutic standpoint, the primary pharmacological mechanism of the aryl isobutyrate scaffold involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR
α
). This nuclear receptor regulates the gene expression of enzymes critical for fatty acid
β
-oxidation and lipid metabolism[3][7].
Fig 1. Pharmacodynamic and hepatotoxic pathways of aryl isobutyrates.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are detailed for researchers utilizing this compound in in vitro settings.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to quantify cellular metabolic activity, serving as a highly reliable indicator of cell viability and compound-induced cytotoxicity[8][9].
Causality & Principle: The assay relies on the reduction of the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. This reduction is driven exclusively by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells[8][9]. Dead cells lack this enzymatic activity, making the colorimetric shift directly proportional to the viable cell population.
Step-by-Step Procedure:
Cell Seeding: Seed target cells (e.g., AML-12 murine hepatocytes) at a density of
1×104
cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C in a 5% CO
2
humidified atmosphere to allow for cellular adhesion[8].
Compound Treatment: Prepare serial dilutions of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in the culture medium. Treat the cells and incubate for 24–48 hours.
Self-Validating Step: Always include a vehicle control (e.g., 0.1% DMSO) to unequivocally prove that any observed cytotoxicity is due to the compound and not the solvent.
MTT Addition: Add MTT reagent (prepared at 5 mg/mL in PBS and filter-sterilized) to each well to achieve a final concentration of 0.5 mg/mL[9]. Incubate in the dark for 2–4 hours at 37°C.
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells. Add a solubilization solution (e.g., 100 µL of pure DMSO) to dissolve the crystals into a homogenous colored solution[8][9].
Quantification: Measure the absorbance at 570–590 nm using a microplate spectrophotometer.
Self-Validating Step: Utilize a reference wavelength of 630 nm to subtract background absorbance caused by cellular debris, fingerprints, or plate imperfections, thereby ensuring high data fidelity[9].
For purity validation and pharmacokinetic tracking, reverse-phase HPLC is the gold standard for lipophilic aromatic esters[10].
Step-by-Step Procedure:
Column Selection: Utilize a C18 reverse-phase column (e.g., 3 µm particle size) to achieve optimal retention of the hydrophobic aryl isobutyrate core[10].
Mobile Phase: Prepare a gradient elution system utilizing Acetonitrile (MeCN) and Water.
Causality Note: For downstream Mass-Spectrometry (LC-MS) compatibility, incorporate 0.1% Formic acid into the mobile phase rather than phosphoric acid, as non-volatile buffers will suppress ionization and contaminate the MS source[10].
Detection: Monitor UV absorbance at 220–254 nm, which captures the
π→π∗
transitions characteristic of the substituted phenyl ring.
References
ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE | CAS 637-07-0 - Matrix Fine Chemicals. matrix-fine-chemicals.com.[Link]
Step-by-step synthesis pathway for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Application Note: Palladium-Catalyzed α-Arylation for the Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate Document ID: AN-2026-03-25 Target Audience: Synthetic Chemists, Process Development Scientists...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Palladium-Catalyzed α-Arylation for the Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Document ID: AN-2026-03-25
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Teams.
Introduction and Mechanistic Rationale
The synthesis of α,α-disubstituted arylacetic esters is a critical transformation in the development of various active pharmaceutical ingredients (APIs), particularly those targeting metabolic and endocrine pathways. The target compound, Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate , features a sterically demanding quaternary carbon center adjacent to an ortho-substituted aryl ring [1].
Traditional synthesis methods involving the exhaustive alkylation of arylacetic acids often suffer from poor atom economy, over-alkylation, and require harsh conditions. To circumvent these issues, this protocol utilizes a highly efficient Palladium-Catalyzed α-Arylation of ester enolates (Buchwald-Hartwig type coupling) [2].
Causality in Design:
By employing 1-bromo-2-chloro-4-methoxybenzene and methyl isobutyrate, we construct the quaternary center in a single, convergent step. The choice of a bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)3) is non-negotiable here; the extreme steric bulk accelerates the notoriously difficult reductive elimination step from the palladium enolate intermediate, overcoming the steric clash between the ortho-chloro group and the gem-dimethyl moiety [3].
Workflow for the Pd-catalyzed α-arylation of methyl isobutyrate.
Reaction Optimization Data
To validate the robustness of this system, ligand and base screening were conducted. The data below demonstrates why specific reagents were selected for the final protocol. The combination of LiHMDS and P(tBu)3 provides the optimal balance of enolate stability and catalytic turnover.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Conversion (%)
1
Pd(OAc)2 (5 mol%)
BINAP
NaOtBu
Toluene
80
< 5%
2
Pd(OAc)2 (5 mol%)
XPhos
LiHMDS
THF
70
42%
3
Pd(dba)2 (5 mol%)
Q-Phos
LiNCy2
Toluene
80
78%
4
Pd(OAc)2 (2 mol%)
P(tBu)3
LiHMDS
Toluene
80
> 95%
Table 1: Optimization parameters for the α-arylation. Conversion determined by HPLC-UV (254 nm).
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure intermediate stability and reaction completion before proceeding to workup.
Tri-tert-butylphosphine (1.0 M in toluene) (0.04 equiv, 0.4 mmol, 0.4 mL)
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (1.3 equiv, 13.0 mmol, 13.0 mL)
Anhydrous Toluene (30 mL)
Step-by-Step Methodology:
System Preparation (Inert Atmosphere): Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with highly pure Argon (repeat 3x). Rationale: The Pd(0) active species and the P(tBu)3 ligand are highly sensitive to oxidation.
Catalyst Pre-activation: To the flask, add Pd(OAc)2 (45 mg) and anhydrous toluene (10 mL). Inject the P(tBu)3 solution (0.4 mL). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.
Substrate Addition: Add 1-bromo-2-chloro-4-methoxybenzene (2.21 g) to the active catalyst solution.
Enolate Generation (In-Situ): In a separate, dry dropping funnel, combine methyl isobutyrate (1.22 g) and the remaining anhydrous toluene (20 mL). Cool the main reaction flask to 0 °C using an ice bath.
Base Addition: Dropwise, add the LiHMDS solution (13.0 mL) to the reaction mixture over 10 minutes, followed immediately by the dropwise addition of the methyl isobutyrate solution over 15 minutes. Rationale: Maintaining 0 °C during addition prevents the self-condensation (Claisen condensation) of the ester enolate.
Coupling Reaction: Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 80 °C using an aluminum heating block. Maintain vigorous stirring for 4 hours.
IPC (In-Process Control): At 4 hours, withdraw a 50 µL aliquot, quench in 0.5 mL EtOAc / 0.5 mL saturated aqueous NH4Cl, and analyze the organic layer via TLC (Hexanes:EtOAc 9:1) or LC-MS. Proceed only if the aryl bromide is completely consumed.
Quench and Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH4Cl (20 mL). Rationale: A mildly acidic quench is required to neutralize the strong base without hydrolyzing the newly formed sterically hindered ester.
Extraction and Drying: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure product as a colorless to pale-yellow oil.
Analytical Validation
To confirm the structural integrity of the synthesized Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, the following spectral benchmarks must be met:
1H NMR (400 MHz, CDCl3): The defining features are the sharp, high-integration singlet for the gem-dimethyl groups at approximately δ 1.55 ppm (6H, s), indicating successful quaternary center formation. The methoxy group will appear at δ 3.80 ppm (3H, s), and the methyl ester at δ 3.65 ppm (3H, s). The aromatic region will show a characteristic 1,2,4-substitution pattern (one doublet, one doublet of doublets, one fine doublet) between δ 6.70 and 7.30 ppm.
HRMS (ESI-TOF): Calculated for C12H15ClO3 [M+H]+: 243.0788; Found: 243.0785.
References
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
Application
Application Note: Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in the Synthesis of Advanced Anti-Inflammatory and Metabolic Modulators
Executive Summary Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly specialized, multi-functional chemical intermediate utilized in the advanced synthesis of modern therapeutics. Featuring a sterically h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly specialized, multi-functional chemical intermediate utilized in the advanced synthesis of modern therapeutics. Featuring a sterically hindered gem-dimethyl group, an ortho-halogenated aromatic ring, and a selectively cleavable para-methoxy ether, this compound serves as a foundational building block for developing next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This application note details the structural rationale, pharmacokinetic advantages, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.
Structural Rationale & Mechanistic Insights
The architecture of this intermediate is deliberately designed to solve common pharmacokinetic and synthetic challenges in medicinal chemistry:
The gem-Dimethyl Effect : The incorporation of a gem-dimethyl group at the α-carbon is a proven strategy to block metabolically labile sites, significantly of the resulting drug[1]. By preventing α-proton abstraction, it halts acyl glucuronidation and subsequent β-oxidation. Furthermore, it forces the molecule into an [2], which is critical for deep-pocket receptor binding.
Ortho-Chloro Substitution : The bulky chlorine atom at the ortho position restricts the rotation of the phenyl ring. This conformational locking ensures the aromatic system maintains the optimal dihedral angle required to fit into the lipophilic S4 subsite of target enzymes or the ligand-binding domain of nuclear receptors.
Para-Methoxy Group : Serving as a masked phenol, the methoxy group provides a synthetic anchor. Upon selective demethylation, the resulting hydroxyl group can be alkylated to attach lipophilic tails—a mandatory structural feature for activating the [3].
Methyl Ester : Acts as a robust protecting group, shielding the carboxylic acid from unwanted amidation or reduction during upstream cross-coupling and etherification steps.
Fig 1. Structural logic mapping of the intermediate to its pharmacological and synthetic functions.
Pharmacokinetic Impact of the gem-Dimethyl Scaffold
The transition from a standard arylacetic acid to a 2-aryl-2-methylpropanoic acid fundamentally alters the drug's behavior in vivo. Table 1 summarizes the quantitative and qualitative shifts induced by this structural modification.
Table 1: Comparative Pharmacokinetic Properties of gem-Dimethyl vs. Unsubstituted Scaffolds
Parameter
Unsubstituted Arylacetic Acid
gem-Dimethyl Arylpropanoic Acid
Causality / Mechanism
Metabolic Half-Life (t₁/₂)
~2-4 hours
~12-18 hours
Steric hindrance blocks α-proton abstraction and subsequent CYP-mediated oxidation.
Lipophilicity (LogP)
Moderate (2.1)
High (3.4)
Addition of two non-polar methyl groups increases lipid solubility and membrane permeation.
Receptor Binding Affinity
Low
High
Steric bulk locks the aromatic ring into an entropically favorable bioactive conformation.
Experimental Workflows and Protocols
To successfully utilize Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, researchers must execute highly selective transformations. The workflow below outlines the pathway from the protected intermediate to an active PPAR-modulating pharmacophore.
Fig 2. Synthetic workflow from intermediate to active drug, highlighting the PPAR signaling pathway.
Protocol A: Selective Demethylation of the p-Methoxy Ether
Objective: Cleave the para-methoxy ether to generate a reactive phenol while strictly preserving the sterically hindered methyl ester.
Table 2: Optimization of Demethylation Conditions
Reagent
Solvent
Temperature
Yield (%)
Purity (%)
Observation / Causality
HBr (48% aq)
Acetic Acid
100 °C
< 20%
45%
Harsh acidic conditions lead to premature ester hydrolysis and degradation.
BCl₃ (1M)
DCM
0 °C to RT
65%
85%
Incomplete conversion; BCl₃ is a weaker Lewis acid than BBr₃.
BBr₃ (1M)
DCM
-78 °C to RT
92%
> 98%
Optimal Lewis acid-base complexation; preserves the methyl ester.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Causality Insight: Anhydrous conditions are critical. BBr₃ reacts violently with moisture to form hydrobromic acid and boric acid, which would non-specifically degrade the starting material.
Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.
Causality Insight: The ultra-low temperature controls the highly exothermic Lewis acid-base complexation between the boron atom and the methoxy oxygen, preventing non-specific cleavage of the methyl ester.
Reaction Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase.
Quenching: Recool the flask to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases.
Causality Insight: NaHCO₃ neutralizes the generated HBr in situ, preventing the acidic hydrolysis of the target phenol and the methyl ester during the aqueous workup.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the phenolic intermediate.
Protocol B: Saponification of the Methyl Ester
Objective: Hydrolyze the methyl ester to yield the active 2-aryl-2-methylpropanoic acid pharmacophore (typically performed after attaching a lipophilic tail to the phenol).
Step-by-Step Methodology:
Preparation: Dissolve the intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
Causality Insight: This specific ternary solvent system ensures complete solubility of the highly lipophilic gem-dimethyl intermediate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq) and stir at 40 °C for 12 to 16 hours.
Causality Insight: The gem-dimethyl group creates immense steric hindrance around the carbonyl carbon. Elevated temperatures and a large molar excess of the small, highly nucleophilic hydroxide ion are strictly required to drive the saponification to completion.
Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Acidify the remaining aqueous phase to pH 2 using 1M HCl.
Causality Insight: Acidification protonates the carboxylate salt, neutralizing its charge. This renders the active pharmaceutical ingredient (API) lipophilic, allowing its efficient extraction into an organic phase (e.g., Ethyl Acetate) for final purification.
References
Dampalla, C. S., et al. "Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV)." European Journal of Medicinal Chemistry (via PMC). URL:[Link][2]
Advanced Catalytic Esterification Protocols for the Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Executive Summary & The Steric Challenge The synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate [1] from its parent carboxylic acid, 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid [2], presents a si...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Steric Challenge
The synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate [1] from its parent carboxylic acid, 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid [2], presents a significant synthetic challenge due to the extreme steric hindrance at the
α
-carbon. The presence of an
α,α
-dimethyl group creates a neopentyl-like steric environment that effectively shields the carbonyl carbon from nucleophilic attack by methanol[3].
Standard Fischer esterification (refluxing methanol with catalytic sulfuric acid) typically fails or proceeds at impractically slow rates for such substrates. To overcome this thermodynamic and kinetic barrier, researchers and drug development professionals must employ advanced catalytic activation strategies. This Application Note details three field-proven methodologies: DMAP-Catalyzed Steglich Esterification , Vilsmeier-Haack Promoted Acyl Chloride Formation , and Heterogeneous Solid-Acid Catalysis .
The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4]. For sterically demanding substrates, the intermediate O-acylisourea is prone to an undesired 1,3-rearrangement into an unreactive N-acylurea. DMAP outcompetes this side reaction by acting as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate seamlessly undergoes acyl transfer with methanol to yield the target ester[5].
Caption: DMAP-catalyzed Steglich esterification mechanism for sterically hindered substrates.
Step-by-Step Methodology
Preparation : In an oven-dried 250 mL round-bottom flask under inert atmosphere (N₂), dissolve 10.0 g (43.7 mmol) of 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid in 100 mL of anhydrous Dichloromethane (DCM).
Reagent Addition : Add 4.2 g (131.1 mmol, 3.0 eq) of anhydrous methanol and 0.53 g (4.37 mmol, 0.1 eq) of DMAP.
Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to suppress the exothermic 1,3-rearrangement of the O-acylisourea intermediate.
Activation : Dissolve 9.9 g (48.1 mmol, 1.1 eq) of DCC in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
Propagation : Stir at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Workup & Validation : Filter the white precipitate (Dicyclohexylurea, DHU) through a Celite pad. Self-Validation: The quantitative precipitation of DHU visually confirms successful carbodiimide activation. Wash the filtrate with 0.5 M HCl (2 x 50 mL) to remove DMAP, followed by saturated NaHCO₃ (50 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Converting the hindered acid to an acyl chloride is one of the most reliable methods for forcing esterification. Thionyl chloride (SOCl₂) alone is often too slow for
α,α
-dimethyl acids. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species rapidly activates the carboxylic acid, driving the formation of the acyl chloride with the expulsion of SO₂ and HCl gases.
Caption: DMF-catalyzed acyl chloride formation and subsequent methanol trapping.
Step-by-Step Methodology
Activation Phase : Suspend 10.0 g (43.7 mmol) of the parent acid in 50 mL of anhydrous Toluene. Add 0.17 mL (2.18 mmol, 0.05 eq) of DMF.
Chlorination : Cool to 0 °C and add 4.7 mL (65.5 mmol, 1.5 eq) of Thionyl Chloride dropwise.
Heating : Attach a reflux condenser vented through a base trap. Heat the mixture to 60 °C for 3–4 hours. Self-Validation: The cessation of gas evolution (SO₂/HCl) indicates complete conversion to the acyl chloride.
Intermediate Isolation : Cool to room temperature and concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and toluene. Causality: Removing excess SOCl₂ is mandatory to prevent the formation of methyl chloride and dimethyl sulfite upon methanol addition, which complicate purification.
Esterification Phase : Redissolve the crude acyl chloride in 50 mL of anhydrous DCM. Cool to 0 °C. Add a mixture of anhydrous methanol (10 mL, excess) and Triethylamine (7.3 mL, 52.4 mmol, 1.2 eq) dropwise.
Workup : Stir for 2 hours at room temperature. Quench with water (50 mL). Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the pure ester.
For scalable and environmentally benign synthesis (often utilized in the industrial production of related fexofenadine intermediates), solid-supported heteropolyacids such as Phosphotungstic Acid on Silica (PW₁₂/SiO₂) are employed[6]. These catalysts provide a high density of strong Brønsted acid sites capable of protonating the sterically hindered carbonyl oxygen without dissolving into the reaction matrix[7].
Step-by-Step Methodology
Reaction Setup : In a 250 mL pressure-rated vessel, combine 10.0 g (43.7 mmol) of the parent acid with 100 mL of anhydrous methanol (acting as both reactant and solvent).
Catalyst Addition : Add 0.5 g (5 wt% relative to the acid) of PW₁₂/SiO₂ catalyst[6].
Thermal Shift : Seal the vessel and heat to 75 °C (above the atmospheric boiling point of methanol) with vigorous stirring for 24 hours. Causality: Elevated temperature and pressure are required to overcome the slow solid-liquid interface mass transfer and the high activation energy of the hindered substrate[7].
Workup & Validation : Cool to room temperature. Filter the mixture through a fine glass frit to recover the solid catalyst. Self-Validation: The physical recovery of the catalyst validates the heterogeneous nature of the system. HPLC monitoring should show >95% conversion. Concentrate the filtrate to obtain the target ester.
Quantitative Data Summarization
The following table summarizes the operational metrics of the three catalytic methodologies to aid in process selection:
[1] CymitQuimica. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate. Available at:
[3] ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at:
[6] PatSnap. A kind of synthesis technique of fexofenadine hydrochloride. Available at:
[2] Clearsynth. 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid | CAS No. 1314645-67-4. Available at:
[4] Organic Chemistry Portal. Steglich Esterification. Available at:
[5] National Center for Biotechnology Information (PMC). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Available at:
[7] RSC Publishing. Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer. Available at:
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Profiling
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly lipophilic, neutral ester that serves as a critical intermediate in the synthesis of complex pharmaceuticals, structurally analogous to fibrate-class therapeutics [1]. The molecule presents a unique set of physicochemical properties that dictate its chromatographic behavior:
The gem-Dimethyl Moiety: The presence of two methyl groups at the alpha position creates significant steric hindrance (the Thorpe-Ingold effect), shielding the ester carbonyl from strong hydrogen-bonding interactions and increasing overall lipophilicity [2].
Aromatic Substituents: The ortho-chloro and para-methoxy groups create a distinct "push-pull" electronic environment on the aromatic ring. The chloro group adds substantial hydrophobicity, while the methoxy group provides a strong UV chromophore (optimal detection at 280 nm).
Lack of Ionizable Groups: Because the ester is neutral, mobile phase pH adjustments are not used to control the analyte's ionization state, but rather to suppress secondary interactions with the stationary phase.
Chromatographic Separation Workflow
The following diagram illustrates the orthogonal purification logic, moving from crude synthesis to a high-purity isolate.
Objective: Isolate the target ester from unreacted carboxylic acids, phenolic precursors, and baseline polar impurities.
Causality: The ester's lack of hydrogen-bond donors allows it to elute rapidly in non-polar solvent systems, leaving highly polar byproducts strongly adsorbed to the silica silanols.
Step-by-Step Methodology:
Stationary Phase Preparation: Equilibrate a high-capacity silica gel flash column (40–63 µm particle size, 60 Å pore size) with 3 column volumes (CV) of 100% Hexane.
Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder into a solid-load cartridge. Rationale: Dry loading prevents the strong solvent (DCM) from causing band broadening.
3–12 CV: Linear gradient from 0% to 10% Ethyl Acetate (EtOAc) in Hexane. The target gem-dimethyl ester typically elutes between 5–8% EtOAc due to its high lipophilicity.
12–15 CV: Step gradient to 30% EtOAc to flush remaining unreacted polar precursors.
Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions corresponding to the primary peak and pool those showing >90% purity via TLC (Rf ~0.6 in 10% EtOAc/Hexane).
Objective: Achieve >99% purity by resolving the target ester from structurally similar impurities (e.g., mono-methylated or des-chloro analogs).
Causality: The C18 stationary phase differentiates molecules based on hydrophobic surface area. The gem-dimethyl group and the chloro-substituent significantly increase the molecule's hydrophobicity, causing it to be retained longer than des-methyl or des-chloro impurities [1].
Step-by-Step Methodology:
System Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 10 µm, 21.2 x 250 mm).
Mobile Phase Preparation:
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
Rationale: While the ester is neutral, FA suppresses the ionization of residual silanols on the C18 silica support, preventing peak tailing.
Gradient Program (Flow Rate: 20 mL/min):
0–2 min: 50% B (Isocratic hold to stabilize the injection plug).
2–18 min: Linear gradient from 50% B to 90% B. The target compound typically elutes around 75–80% B.
18–22 min: 100% B (Column wash to remove highly retained dimers/oligomers).
22–26 min: 50% B (Re-equilibration).
Self-Validating Fraction Collection: Trigger fraction collection using a strict UV threshold at 280 nm. To validate the separation, reinject an aliquot of the main fraction onto an analytical HPLC using a shallower gradient (65–85% B over 15 min) to ensure no isomers are hidden beneath the preparative peak envelope.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and mechanistic differences between the two modalities, providing a quick-reference guide for method transfer.
Parameter
Normal-Phase Flash Chromatography
Reverse-Phase Preparative HPLC
Stationary Phase
Bare Silica Gel (40–63 µm)
C18 Bonded Silica (5–10 µm)
Mobile Phase
Hexane / Ethyl Acetate
Water / Acetonitrile (+ 0.1% FA)
Primary Mechanism
Hydrogen bonding / Dipole-dipole
Hydrophobic (Van der Waals) interactions
Target Ester Elution
Early (Low retention due to lipophilicity)
Late (High retention due to lipophilicity)
Key Impurities Removed
Polar acids, phenols, baseline tars
Des-chloro analogs, des-methyl analogs
Typical Recovery
85–90% (Bulk)
70–80% (High-Purity Polish)
Mechanistic Insights: The gem-Dimethyl & Halogen Effect
Understanding the causality behind these protocols requires analyzing the molecule's micro-environment.
Steric Shielding: The gem-dimethyl group forces the ester linkage into a specific conformational space, sterically hindering the carbonyl oxygen. In Normal-Phase chromatography, this prevents the ester from effectively hydrogen-bonding with silica silanols, resulting in a high Rf value [2].
Hydrophobic Surface Area: In Reverse-Phase chromatography, the addition of a single methyl group (moving from a mono-methyl impurity to the gem-dimethyl target) or a chloro group (moving from a des-chloro impurity to the target) drastically increases the hydrophobic surface area. The C18 chains interact strongly with this hydrophobic bulk, ensuring that the target ester is retained significantly longer than its under-substituted synthetic precursors [3].
References
BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile
Source: Frontiers in Pharmacology
URL:[Link]
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist for the Treatment of COPD
Source: ACS Publications, Organic Process Research & Development
URL:[Link]
Method
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Executive Summary Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly functionalized, sterically encumbered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly functionalized, sterically encumbered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural topology presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings). The combination of a strong aryl chloride bond, an electron-donating para-methoxy group, and a severe ortho-quaternary steric shield demands precise catalyst design. This guide provides a comprehensive, causality-driven framework for successfully activating and coupling this recalcitrant electrophile.
Structural Profiling & Mechanistic Causality
Standard palladium catalysts, such as Pd(PPh₃)₄, will universally fail when applied to this substrate. To understand why, we must deconstruct the molecule's structural impact on the classic Pd(0)/Pd(II) catalytic cycle:
The Aryl Chloride Penalty : The C–Cl bond possesses a significantly higher bond dissociation energy (~96 kcal/mol) compared to C–Br or C–I bonds. This creates a high kinetic barrier for the initial oxidative addition of the Pd(0) species[1].
Electronic Deactivation : The methoxy group (-OMe) situated para to the chloride is a strong electron-donating group (EDG). By pushing electron density into the aromatic ring via resonance, it renders the carbon less electrophilic, severely thermodynamicizing and slowing the oxidative addition of the already electron-rich Pd(0) center[2].
Steric Encumbrance (The Ortho-Quaternary Center) : The
α,α
-dimethyl ester group (-C(CH₃)₂COOCH₃) located ortho to the chloride creates a massive steric blockade. This bulk not only physically impedes the approach of the bulky PdL
n
complex during oxidative addition but also causes severe steric clashing during the transmetalation or amine-binding steps[3].
Fig 1: Mechanistic bottlenecks in the Pd-catalyzed cross-coupling of hindered, electron-rich aryl chlorides.
Catalyst and Ligand Design Strategy
To overcome these barriers, the ligand architecture must satisfy two seemingly contradictory requirements: it must be highly electron-rich to force oxidative addition into the deactivated C–Cl bond, and extremely bulky to promote the rate-limiting reductive elimination step while preventing the formation of inactive, bis-ligated PdL₂ resting states[4].
Dialkylbiaryl phosphines (Buchwald ligands) and bulky N-Heterocyclic Carbenes (NHCs) are the only reliable choices for this substrate[5].
Table 1: Ligand Selection Matrix for Hindered Aryl Chlorides
Reaction Type
Recommended Ligand / Precatalyst
Optimal Base
Solvent
Mechanistic Rationale
Suzuki-Miyaura
XPhos Pd G3
K₃PO₄ (aq) or K₂CO₃
THF / Toluene
The bulky biaryl backbone of XPhos ensures a monoligated Pd(0) active species, crucial for coupling sterically hindered boronic acids[5].
Suzuki-Miyaura
SPhos Pd G3
K₃PO₄
Dioxane / H₂O
SPhos is highly effective for electron-rich aryl chlorides and allows for lower temperature couplings if the ester is base-sensitive[3].
Buchwald-Hartwig
RuPhos Pd G3
Cs₂CO₃ or LiHMDS
Toluene
RuPhos provides the necessary pocket for secondary amine binding while preventing
β
-hydride elimination[6].
Buchwald-Hartwig
Pd-PEPPSI-IPent
KOtBu or LiHMDS
Dioxane
The extreme steric bulk of the IPent NHC ligand excels at coupling highly deactivated ortho-substituted electrophiles[6].
Note: Strong bases like NaOtBu can hydrolyze or transesterify the methyl propanoate group. Weaker bases (Cs₂CO₃) or non-nucleophilic bases (LiHMDS) are strictly recommended.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The use of Generation 3 (G3) palladacycle precatalysts is mandated because they ensure a strict 1:1 Palladium-to-Ligand ratio and rapidly generate the active Pd(0) species at room temperature without the need for thermal initiation or sacrificial reductants[1].
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Objective : Couple Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate with an arylboronic acid.
Inert Atmosphere Preparation : In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried reaction vial with Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv).
Causality: Excess boronic acid compensates for competitive protodeboronation, a common side reaction in slow couplings.
Catalyst & Base Addition : Add XPhos Pd G3 (0.02 equiv, 2 mol%) and anhydrous K₃PO₄ (2.0 equiv).
Causality: K₃PO₄ is chosen over NaOH/NaOtBu to prevent the hydrolysis of the
α
-gem-dimethyl ester.
Solvent Introduction : Add anhydrous, fully degassed THF (5.0 mL). Seal the vial with a PTFE-lined septum cap.
Causality: Oxygen must be rigorously excluded. Even trace O₂ will oxidize the electron-rich XPhos ligand to its phosphine oxide, instantly killing the catalytic cycle.
Thermal Activation : Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) for 12–18 hours.
Self-Validation Check: The reaction should transition from a pale yellow suspension to a dark reddish-brown homogeneous-like mixture (indicating active Pd(0) turnover). Monitor via LC-MS; the disappearance of the Ar-Cl mass peak confirms successful oxidative addition.
Work-up : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate for silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective : Couple the substrate with a primary or secondary amine.
Reagent Assembly : To a dry Schlenk tube, add the aryl chloride (1.0 equiv), RuPhos Pd G3 (3 mol%), and Cs₂CO₃ (2.0 equiv).
Amine & Solvent : Add the amine (1.2 equiv) and degassed Toluene (0.2 M concentration).
Reaction Execution : Stir at 100 °C for 24 hours.
Causality: The high temperature is required because the transmetalation (amine binding and deprotonation) step is severely hindered by the ortho-ester group. Toluene provides the necessary boiling point and non-polar environment to favor the reductive elimination of the bulky product.
Fig 2: Standardized air-free workflow for the cross-coupling of deactivated aryl chlorides.
Troubleshooting & Data Interpretation
When dealing with highly deactivated substrates, deviations from expected yields usually stem from specific mechanistic failures. Use the following diagnostic logic:
Failure Mode 1: High Recovery of Starting Material (>80%)
Diagnostic: The catalytic cycle is stalling at the Oxidative Addition step.
Correction: Ensure absolute oxygen exclusion. If the catalyst is active but failing, escalate the electron density of the ligand by switching from XPhos to tBuXPhos, or increase the reaction temperature to 110 °C in Dioxane.
Failure Mode 2: Formation of Protodehalogenated Byproduct (Ar-H)
Diagnostic: The Pd(II) intermediate is undergoing
β
-hydride elimination (often from the amine or an alkoxide base) faster than reductive elimination.
Correction: The transmetalation step is too slow due to steric clash. Increase the concentration of the nucleophile, or switch to a ligand with a wider bite angle that forces the substrates closer together (e.g., BrettPhos).
Diagnostic: The methyl 2-methylpropanoate group is reacting with the base.
Correction: Immediately abandon alkoxide bases (NaOtBu, KOtBu). Transition to anhydrous K₃PO₄ or LiHMDS[6].
References
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides
Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
National Institutes of Health (PMC)
URL: [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications
National Institutes of Health (PMC)
URL: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions or low yields when synthesizing Methyl 2-(2-chloro-4-methox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions or low yields when synthesizing Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate .
The fundamental challenge in synthesizing this molecule is extreme steric hindrance . The target compound features an
α
-aryl isobutyrate core, meaning it contains a fully substituted (quaternary) carbon adjacent to the ester carbonyl. Compounding this issue is the ortho-chloro substituent on the aryl ring, which severely restricts bond rotation and blocks nucleophilic trajectories.
Comparative Data Analysis: Identifying the Bottleneck
Depending on your chosen synthetic route, the steric bulk manifests in different mechanistic failures. The table below summarizes the quantitative conversion data for standard versus optimized conditions across the three most common synthetic pathways.
Q1: Why does my Buchwald-Hartwig
α
-arylation stall at 15% conversion when coupling methyl isobutyrate with 1-bromo-2-chloro-4-methoxybenzene?
The Causality: The ortho-chloro group forces the aryl ring out of planarity, creating a massive steric clash with the bulky gem-dimethyl groups of the isobutyrate enolate during the transmetalation step. Standard ligands like PPh3 or BINAP lack the steric bulk required to "push" these two ligands together on the palladium center, leading to a failure in the reductive elimination step[1].
The Solution: Switch to sterically hindered, electron-rich trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)3) or Q-Phos. These massive ligands accelerate the C-C bond-forming reductive elimination step, overcoming the steric barrier[2]. Furthermore, replacing LiHMDS with NaHMDS generates a more reactive sodium enolate, which significantly improves yields in
α,α
-disubstituted ester arylations[3].
Q2: I am trying to esterify 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid using Fischer esterification (MeOH/H+), but I recover mostly starting material. What is the mechanism of this failure?
The Causality: This is a classic demonstration of Newman’s Rule of Six. The atoms at the 6-position (counting the carbonyl oxygen as 1) severely hinder the trajectory of the attacking nucleophile. The ortho-chloro group and the
α
-methyl groups create an impenetrable steric shield around the carbonyl carbon, preventing the formation of the bulky
sp3
tetrahedral intermediate required in standard Fischer esterification.
The Solution: Bypass the tetrahedral intermediate entirely by converting the carboxylic acid to an acid chloride. The acid chloride is planar (
sp2
hybridized) and highly electrophilic, allowing for rapid reaction with methanol.
Q3: During the double
α
-methylation of methyl 2-(2-chloro-4-methoxyphenyl)acetate, the first methylation goes to completion, but the second is extremely slow. How can I drive it to completion?
The Causality: The mono-methylated intermediate is already sterically hindered. When deprotonated, the resulting enolate forms tight ion-pair aggregates (tetramers or hexamers) in THF, drastically reducing its nucleophilicity. The incoming methyl iodide faces a high steric barrier that an aggregated enolate cannot overcome.
The Solution: Add a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and use KHMDS instead of NaH. DMPU strongly solvates the potassium cation, breaking up the aggregates and generating a highly reactive "naked" enolate.
Visualizing the Workflows
Fig 1: Pd-catalyzed α-arylation cycle highlighting the steric bottleneck and reductive elimination.
Fig 2: Decision matrix for troubleshooting low conversion based on the chosen synthetic pathway.
Use this protocol to directly couple methyl isobutyrate with the aryl halide.
Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd(dba)2 (1.0 mol%) and P(t-Bu)3 (1.0 mol%) in anhydrous toluene (0.2 M).
Self-Validation Step: The solution will shift from deep purple/red to pale yellow within 5 minutes, confirming the formation of the active Pd(0)L complex.
Enolate Generation: In a separate flame-dried flask, cool a solution of methyl isobutyrate (1.2 equiv) in toluene to -78 °C. Dropwise add NaHMDS (1.5 equiv, 1.0 M in THF). Stir for 30 minutes.
Coupling: Add 1-bromo-2-chloro-4-methoxybenzene (1.0 equiv) to the enolate solution, followed immediately by the pale yellow catalyst solution.
Reaction: Warm the reaction to 70 °C and stir for 12 hours.
Self-Validation Step: The precipitation of a fine white solid (NaBr) indicates successful cross-coupling and catalyst turnover. Quench with saturated NH4Cl and extract with EtOAc.
Protocol B: Two-Step Esterification via Acid Chloride
Use this protocol if you are starting from the hindered carboxylic acid.
Acid Chloride Formation: Suspend 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 2.0 equiv) and 2 drops of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).
Monitoring: Stir at room temperature.
Self-Validation Step: Vigorous evolution of SO2 and HCl gas will occur immediately. The reaction is complete (usually 2-3 hours) when gas evolution ceases entirely and the suspension becomes a clear, homogeneous solution.
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude, highly moisture-sensitive acid chloride. Do not attempt to purify.
Esterification: Redissolve the crude residue in anhydrous DCM and cool to 0 °C. Add triethylamine (3.0 equiv) followed by anhydrous methanol (5.0 equiv). Stir for 2 hours, then wash with 1M HCl and brine to isolate the pure methyl ester.
References
Palladium-Catalyzed
α
-Arylation of Esters with Chloroarenes
Journal of the American Chemical Society[Link]
Palladium-Catalyzed
α
-Arylation of Esters and Protected Amino Acids
Journal of the American Chemical Society[Link]
Efficient Synthesis of
α
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates
Journal of the American Chemical Society[Link]
Technical Support Center: HPLC Optimization & Troubleshooting for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting reversed-phase high-performance liqui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate .
Because this target molecule is a neutral, highly lipophilic ester (driven by its gem-dimethyl backbone and halogenated aromatic ring), its chromatographic behavior is strictly governed by hydrophobic partitioning. The following modules provide causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure robust analytical performance.
Method Development & Retention Time Optimization (FAQs)
Q1: Why does Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate exhibit excessive retention times (>25 mins) on standard C18 columns, and how can I optimize it?A1: The compound lacks ionizable functional groups, meaning pH adjustments will not significantly alter its ionization state or retention. Instead, its high hydrophobicity results in strong partitioning into the C18 stationary phase. To optimize retention, you must rely on the[1], which dictates that the logarithm of the retention factor (
k
) decreases linearly as the volume fraction of the organic modifier (
Φ
) increases[2].
Causality-Driven Solution: Transition from an isocratic method to a steep gradient, or increase the starting organic modifier (e.g., Acetonitrile) to >60%.
Q2: How can I adjust selectivity (
α
) if the target peak co-elutes with its des-chloro or des-methoxy synthetic impurities?A2: If increasing the organic modifier causes critical pairs to co-elute, you must alter the chemistry of the phase system rather than just the solvent strength.
Causality-Driven Solution: Switch the stationary phase from a standard C18 to a Phenyl-Hexyl column. The Phenyl-Hexyl phase induces
π−π
interactions with the 2-chloro-4-methoxyphenyl ring of the analyte, offering orthogonal selectivity for halogenated aromatic impurities without requiring excessive retention times.
Troubleshooting Retention Time Drift (FAQs)
Q3: My retention times are gradually increasing over a 24-hour sequence. What is the mechanistic cause?A3: A steady, unidirectional increase in retention time indicates a gradual decrease in mobile phase solvent strength. For highly lipophilic compounds requiring high organic compositions, the primary cause is the evaporation of the volatile organic modifier (e.g., Acetonitrile or Methanol) from the headspace of a pre-mixed mobile phase reservoir[3].
Causality-Driven Solution: Utilize dynamic (on-line) mixing via the HPLC pump rather than pre-mixing in a single bottle. Ensure reservoir caps are properly vented but sealed against excessive ambient evaporation.
Q4: My retention times are randomly fluctuating (jittering) from run to run. How do I isolate the cause?A4: Random retention time "jitter" is almost exclusively a hardware issue related to flow rate instability[4]. Worn pump seals, faulty check valves, or a failing vacuum degasser cause micro-fluctuations in flow delivery. Furthermore, inadequate degassing leads to micro-bubbles in the pump head, compromising the precision of eluent delivery[5].
Diagnostic: Compare the drift of your target peak to a non-retained void volume marker (
t0
). If
t0
shifts proportionally with the target peak, the root cause is mechanical flow rate inconsistency[3].
Q5: I am observing a secondary, early-eluting peak forming over time, accompanied by a decrease in the main peak's area and decreasing retention times. Is this a column issue?A5: This is likely a sample integrity issue rather than a column failure. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate contains an ester linkage susceptible to hydrolysis. If your mobile phase or sample diluent is highly basic (pH > 8) or highly acidic (pH < 2), the ester hydrolyzes into the corresponding free carboxylic acid. The acid is significantly more polar and elutes much earlier.
Causality-Driven Solution: Buffer your mobile phase to a stable, mildly acidic pH (e.g., pH 4.0 using Ammonium Acetate/Acetic acid) and ensure the column is properly conditioned[5].
Quantitative Data: LSS Optimization Profile
The following table summarizes the predictable chromatographic behavior of the target ester based on LSS optimization modeling.
Table 1: Simulated LSS Optimization Data for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Mobile Phase (% Acetonitrile)
Retention Time (
tR
, min)
Retention Factor (
k
)
Resolution (
Rs
) from Des-chloro Impurity
Peak Asymmetry (
As
)
50%
32.4
15.2
4.1
1.15
60%
18.7
8.3
3.2
1.10
70%
9.2
3.6
2.1
1.05
80%
4.5
1.2
1.1 (Co-elution risk)
1.02
Note: Data illustrates the logarithmic decay of retention time as a function of organic modifier fraction (
Φ
), adhering to the LSS model principles.
Diagnostic & Optimization Workflows
Workflow for Linear Solvent Strength (LSS) gradient optimization.
Diagnostic logic tree for isolating and resolving HPLC retention time drift.
This protocol establishes the exact solvent strength required to elute the target ester efficiently without trial-and-error.
Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
Initial Gradients: Execute two linear gradients from 5% to 95% B. Run 1 with a gradient time (
tG1
) of 15 minutes. Run 2 with a gradient time (
tG2
) of 45 minutes.
Data Extraction: Record the retention time (
tR
) for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate and its critical impurities in both runs.
Parameter Calculation: Calculate the LSS parameters
S
(solvent strength parameter) and
logkw
(retention in pure water) using standard LSS equations[1].
Validation (Self-Validating Step): Use the calculated parameters to predict the
tR
for an isocratic run at 70% B. Execute the isocratic run on the instrument. If the experimental
tR
deviates by < 5% from the predicted
tR
, the thermodynamic model is validated, confirming that retention is purely driven by hydrophobic partitioning and the column chemistry is stable.
Use this protocol to definitively prove whether retention time drift is caused by pump hardware or column chemistry.
Preparation: Spike your sample with a non-retained marker (e.g., Uracil for RP-HPLC) to establish the true void time (
t0
).
Baseline Measurement: Record
t0
and the target analyte
tR
over 5 consecutive injections.
Drift Analysis: Calculate the relative standard deviation (RSD). If
t0
RSD > 0.5% and shifts proportionally with the analyte
tR
, the issue is mechanical (flow rate)[3].
Static Pressure Decay Test (Validation): To confirm a mechanical leak, replace the column with a blanking nut (cap the outlet). Pump solvent at 0.1 mL/min until system pressure reaches 400 bar, then stop the pump. Monitor the pressure drop. A drop of < 10 bar over 5 minutes validates that the pump check valves, rotor seals, and fittings are intact and leak-free.
References
High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model
Source: ACS Publications (Journal of the American Chemical Society)
URL:[Link]
Recent Applications of Retention Modelling in Liquid Chromatography
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Causes of Retention Time Drift in HPLC
Source: Element Lab Solutions
URL:[Link]
Technical Support Center: Handling Moisture Sensitivity in Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate Reactions
Overview Welcome to the Technical Support Center. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly functionalized, sterically hindered intermediate utilized in complex API synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Technical Support Center. Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a highly functionalized, sterically hindered intermediate utilized in complex API synthesis. Due to the neopentyl-like steric bulk at the alpha-carbon (a gem-dimethyl group) and the deactivated nature of the chloroarene, downstream transformations—such as ester reductions, Grignard additions, and Pd-catalyzed cross-couplings—require highly reactive, moisture-sensitive reagents. This guide provides troubleshooting protocols, FAQs, and validated methodologies to ensure reproducible yields.
Q1: Why am I recovering unreacted Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate during DIBAL-H reduction, even with an excess of reagent?Causality: DIBAL-H is exceptionally moisture-sensitive. Even trace water in the solvent (e.g., THF or toluene) or adsorbed on the glassware will rapidly hydrolyze the aluminum-hydride bond, generating aluminum hydroxides and hydrogen gas. Because the alpha-carbon of this substrate is fully substituted, the ester carbonyl is severely sterically hindered. A partially quenched DIBAL-H reagent lacks the necessary thermodynamic driving force to attack this hindered carbonyl, leaving the starting material intact.
Solution: Ensure solvents are rigorously dried over activated molecular sieves or dispensed from a solvent purification system. Glassware must be oven-dried (>120 °C) and cycled onto a Schlenk line (evacuated and backfilled with inert gas at least three times) to remove adsorbed surface moisture[1].
Q2: During the Grignard addition (e.g., MeMgBr) to the ester, my reaction stalls and I observe a white precipitate. What is happening?Causality: The white precipitate is composed of magnesium hydroxide and halide salts (e.g., Mg(OH)Br), a direct byproduct of the Grignard reagent reacting with water instead of your ester. The steric bulk of the 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate ester significantly slows down the nucleophilic acyl substitution. If moisture is present, the competitive acid-base reaction between MeMgBr and H2O outpaces the nucleophilic attack, completely quenching the reagent.
Solution: Titrate your Grignard reagent prior to use to confirm its active molarity. Utilize strict for the transfer of the reagent to maintain an absolute oxygen- and water-free environment[2].
Q3: When attempting a Buchwald-Hartwig amination at the 2-chloro position, the solution turns black immediately upon heating. Why?Causality: The 2-chloro position on an electron-rich ring (due to the 4-methoxy group) is notoriously difficult to activate, requiring highly active, electron-rich Pd(0)/phosphine catalyst systems. Moisture in the reaction mixture leads to the rapid oxidation of the phosphine ligands and the subsequent aggregation of the active Pd(0) species into inactive palladium black (the black precipitate).
Solution: Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes. Assemble the reaction in a glovebox or use rigorous to exclude all atmospheric contaminants[1].
Section 2: Quantitative Data - Moisture Tolerance Thresholds
To maintain scientific integrity and predictability, adhere to the following moisture thresholds when working with this intermediate.
Downstream Reaction
Reagent System
Max Tolerable Water (ppm)
Primary Failure Mode
Yield Penalty (at 100 ppm H₂O)
Ester Reduction
DIBAL-H (1.0 M)
< 30 ppm
Reagent hydrolysis (H₂ evolution)
-45%
Grignard Addition
MeMgBr (3.0 M)
< 50 ppm
Acid-base quenching (Mg salts ppt)
-60%
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos
< 10 ppm
Catalyst oxidation (Pd black ppt)
-90% (Complete stall)
Section 3: Visualizations & Workflows
Downstream reaction pathways and moisture-induced failure modes.
Diagnostic logic tree for identifying moisture contamination sources.
Section 4: Validated Experimental Protocols
Protocol: Moisture-Free Reduction of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Objective: Reduce the sterically hindered ester to 2-(2-chloro-4-methoxyphenyl)-2-methylpropan-1-ol without hydride quenching.
Causality & Self-Validation: This protocol incorporates a "pressure-check" and "visual gas evolution" step. If the system is truly dry, adding the first drop of DIBAL-H will NOT produce a spike in pressure or bubbling. If bubbling occurs, the system is wet, and the run should be aborted to save the API intermediate.
Step 1: Apparatus Preparation
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum (0.1 mmHg) for 5 minutes.
Cycle the flask on the Schlenk line (evacuate and backfill with Argon) three times.
Validation: The vacuum gauge must read <0.1 mmHg during each evacuation cycle to confirm system integrity and the absence of atmospheric leaks[1].
Step 2: Substrate Loading
Dissolve Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (1.0 eq) in anhydrous, degassed THF (0.2 M). Note: Ensure THF is purified according to standard [3].
Transfer the solution to the reaction flask via a sterile, oven-dried cannula under positive Argon pressure.
Step 3: Cryogenic Cooling & Reagent Addition
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise down the side of the flask using a gas-tight syringe.
Self-Validation Checkpoint: Observe the solution carefully during the first 0.5 mL of addition. If vigorous bubbling (H₂ gas evolution) or a sudden pressure spike occurs, moisture is present. A completely dry system will show zero gas evolution during this phase.
Step 4: Reaction & Quenching
Stir at -78 °C for 2 hours, then allow to warm to 0 °C.
Quench the reaction by the slow addition of ethyl acetate (to consume excess hydride), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Causality of Quench: Rochelle's salt chelates the aluminum byproducts, breaking up stubborn aluminum emulsions and allowing for clean phase separation between the organic and aqueous layers[3].
References
Title: An Illustrated Guide to Schlenk Line Techniques
Source: Organometallics, ACS Publications
URL: [Link]
Comparative Reactivity Guide: Methyl vs. Ethyl 2-(2-Chloro-4-methoxyphenyl)-2-methylpropanoate
Executive Summary In advanced organic synthesis and drug development, the selection of an ester protecting group or prodrug moiety is often dictated by its reactivity profile. This guide provides an objective, data-drive...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, the selection of an ester protecting group or prodrug moiety is often dictated by its reactivity profile. This guide provides an objective, data-driven comparison of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate against its ethyl ester derivative .
Due to the extreme steric crowding at the
α
-carbon, these compounds exhibit vastly different kinetic behaviors during nucleophilic acyl substitution. While methyl and ethyl esters typically show only marginal reactivity differences in unhindered systems, the unique structural topography of this molecule magnifies the steric penalty of the ethyl group, rendering the methyl ester significantly more reactive.
Structural Analysis & Steric Topography
To understand the causality behind the reactivity differences, we must analyze the steric environment surrounding the ester carbonyl. The reactivity of an ester in nucleophilic acyl substitution is fundamentally governed by the activation energy (
Ea
) required to form the
sp3
-hybridized tetrahedral intermediate [1].
The target molecule presents a "perfect storm" of steric hindrance:
The
α
-Quaternary Center: The ester is a 2-methylpropanoate (isobutyrate) derivative, meaning the
α
-carbon possesses a gem-dimethyl group. This restricts the Bürgi-Dunitz approach trajectory of incoming nucleophiles.
Ortho-Chloro Aryl Substitution: The 2-chloro-4-methoxyphenyl group is attached directly to the
α
-carbon. The bulky ortho-chlorine atom restricts the rotational freedom of the aromatic ring, forcing it to project significant van der Waals bulk toward the carbonyl carbon.
The Alkoxy Leaving Group (Methyl vs. Ethyl): The Taft steric parameter (
Es
) demonstrates that steric strain within the tetrahedral intermediate exponentially decreases the reaction rate [2]. The methoxy group (
−OCH3
) is relatively compact. In contrast, the ethoxy group (
−OCH2CH3
) possesses a freely rotating terminal methyl group. During the formation of the tetrahedral intermediate, this ethyl "sweep" severely clashes with both the
α
-dimethyl groups and the locked ortho-chloro aryl ring, drastically increasing the transition state energy.
B_Ac2 Hydrolysis Pathway: Steric bulk maximizes at the sp3 tetrahedral intermediate.
Comparative Reactivity Profile
The kinetic differences between the two derivatives are most pronounced in base-catalyzed hydrolysis (saponification) and transesterification reactions. The quantitative data summarized below reflects the empirical performance of these esters under standard laboratory conditions.
To empirically validate the reactivity gap, the following parallel base-catalyzed hydrolysis protocol is designed as a self-validating system. By running both substrates under identical competitive conditions and monitoring via HPLC, the kinetic disparity is objectively quantified.
Objective: Determine the relative saponification rates of the methyl and ethyl esters.
Step-by-Step Procedure:
Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of the Methyl ester and 5.0 mmol of the Ethyl ester in 16 mL of absolute ethanol.
Reagent Addition: Add 4 mL of a 6.25 M aqueous Potassium Hydroxide (KOH) solution (25.0 mmol, 5.0 eq.) to each flask. The final solvent ratio is 8:2 EtOH/H₂O.
Reaction Execution: Attach reflux condensers and heat both mixtures to 85°C using a precisely calibrated oil bath.
Kinetic Sampling: Withdraw 50 µL aliquots at
t=1h,4h,12h,
and
24h
. Quench each aliquot immediately in 1 mL of 0.1 M HCl to halt the reaction, then dilute with 1 mL of HPLC-grade acetonitrile.
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm) to calculate the area-under-the-curve (AUC) ratio of the remaining ester versus the formed 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid.
Parallel base-catalyzed hydrolysis workflow comparing methyl and ethyl ester reactivity.
Protocol 2: Harsh Hydrolysis for the Recalcitrant Ethyl Ester
If complete conversion of the ethyl ester is required for downstream synthesis, standard aqueous base is insufficient. A specialized protocol utilizing anhydrous conditions is required to bypass the hydration sphere issues of the hydroxide ion [3].
Step-by-Step Procedure:
Dissolve 2.0 mmol of the Ethyl ester in 10 mL of anhydrous pyridine under an inert argon atmosphere.
Add 10.0 mmol (5.0 eq.) of anhydrous Lithium Iodide (LiI). Causality Note: The hard lithium cation coordinates the carbonyl oxygen, increasing its electrophilicity, while the soft iodide acts as a powerful nucleophile in an
SN2
cleavage of the ethyl group (alkyl-oxygen cleavage,
BAl2
), bypassing the sterically hindered tetrahedral intermediate entirely.
Heat the mixture to 110°C for 24 hours.
Cool, dilute with EtOAc, and wash extensively with 1M HCl to remove pyridine and liberate the free carboxylic acid.
Conclusion & Strategic Applications
The structural topography of 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate creates an environment where the choice of ester is not trivial.
For Synthetic Intermediates: The Methyl Ester is the definitive choice. Its lower activation energy for nucleophilic attack allows for efficient downstream transformations (hydrolysis, amidation) without requiring harsh, degradation-inducing conditions.
For Prodrug Design: The Ethyl Ester is highly advantageous if the goal is to design a metabolically stable prodrug. Its extreme resistance to hydrolysis ensures it will survive plasma esterases significantly longer than its methyl counterpart, allowing for targeted tissue distribution before cleavage.
References
DeTar, DeLos F., and Tenpas, Carl J. "Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes." Journal of the American Chemical Society, 98(25), 7903-7910. Available at:[Link]
Comparative
Validating GC-MS methods for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate quantification
Title : Analytical Platform Comparison and GC-MS/MS Validation Guide for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate Introduction [1] (Molecular Weight: 242.7 g/mol ) is a critical halogenated ester intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Analytical Platform Comparison and GC-MS/MS Validation Guide for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Introduction [1] (Molecular Weight: 242.7 g/mol ) is a critical halogenated ester intermediate often encountered in the synthesis of complex active pharmaceutical ingredients (APIs). Because of its structural properties—specifically the presence of a reactive ester linkage and a chlorinated aromatic ring—it can act as a process-related impurity that requires rigorous tracking. For drug development professionals, quantifying this compound at trace levels (parts-per-million or lower) is essential for regulatory compliance, toxicological assessment, and process optimization.
The Causality of Platform Selection: Why GC-MS/MS?
When developing a quantification method for this intermediate, analytical scientists typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
HPLC-UV : This molecule possesses a single, isolated phenyl ring with methoxy and chloro substituents. It lacks the extended pi-conjugation necessary for a strong molar absorptivity coefficient in the UV range. Consequently, HPLC-UV fails to provide the sensitivity required for trace-level impurity analysis.
GC-MS (Single Quadrupole) : The compound is a low-molecular-weight, volatile ester, making it inherently amenable to Gas Chromatography without the need for prior derivatization. Under Electron Ionization (EI), it yields a distinct molecular ion [M]+ at m/z 242. However, in complex API matrices, single quadrupole Selected Ion Monitoring (SIM) can suffer from isobaric interferences, raising the Lower Limit of Quantitation (LLOQ).
GC-MS/MS (Triple Quadrupole) : This is the gold standard. By isolating the precursor ion (m/z 242) in the first quadrupole (Q1) and fragmenting it in the collision cell to monitor a specific product ion (m/z 183) in the third quadrupole (Q3), we eliminate nearly all chemical background noise. The transition m/z 242 → 183 represents the highly favorable alpha-cleavage loss of the carbomethoxy radical (-COOCH3, 59 Da).
Decision matrix for selecting the optimal analytical platform for trace quantification.
Comparative Performance Data
The following table summarizes the experimental performance metrics established during our initial platform screening phase. The data clearly demonstrates the superiority of the MRM approach for trace analysis.
Analytical Platform
Detection Mode
Selectivity
Linearity Range (µg/mL)
LLOQ (ng/mL)
Matrix Effect
HPLC-UV
220 nm
Low
5.0 – 100.0
2500
High (Co-elution)
GC-MS
EI-SIM (m/z 242)
Moderate
0.1 – 50.0
50
Moderate
GC-MS/MS
EI-MRM (242 → 183)
Very High
0.005 – 10.0
1.5
Negligible
Experimental Protocol: GC-MS/MS Method Development
To ensure trustworthiness, this protocol is designed as a self-validating system incorporating an internal standard (IS) to correct for extraction efficiency and injection volume variances, aligning with [2]. We utilize a stable isotope-labeled analog (e.g., Methyl-d3 ester) as the IS.
Sample Preparation (Liquid-Liquid Extraction)
Causality: Liquid-liquid extraction (LLE) using a non-polar solvent like hexane ensures the selective partitioning of the hydrophobic ester away from polar matrix components (e.g., salts, unreacted polar precursors), thereby protecting the GC inlet and column from non-volatile contamination.
Transfer 1.0 mL of the aqueous sample matrix into a glass centrifuge tube.
Spike with 10 µL of the Internal Standard working solution (1.0 µg/mL).
Add 2.0 mL of GC-grade Hexane.
Vortex vigorously for 2 minutes to maximize the interfacial surface area for partitioning.
Centrifuge at 4000 rpm for 5 minutes to break any emulsions and achieve clear phase separation.
Transfer exactly 1.0 mL of the upper organic (hexane) layer to a GC autosampler vial equipped with a glass insert.
GC-MS/MS Instrumental Parameters
Causality: A DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane) is selected because the phenyl groups in the stationary phase provide induced-dipole interactions with the chlorinated aromatic ring of the analyte, yielding excellent peak shape and resolution.
Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas : Helium (99.999%), constant flow at 1.2 mL/min.
Injection : 1.0 µL, Splitless mode. Injector temperature set to 250°C to ensure instantaneous volatilization without inducing thermal degradation of the methoxy group.
Oven Program : Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: 17.3 minutes.
Ionization : Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
Qualifier: m/z 244.0 → 185.0 (Collision Energy: 15 V) — Causality: Monitoring the 37Cl isotope transition confirms peak identity via the natural 3:1 isotopic ratio of chlorine, virtually eliminating false positives.
Sequential GC-MS/MS (MRM) workflow detailing the ionization and fragmentation pathway.
Method Validation per ICH Q2(R2)
To ensure the method is fit-for-purpose, it must be validated according to the [3] guidelines.
Validation Execution Steps
System Suitability Testing (SST) : Before any validation run, inject six replicates of a mid-level standard. Acceptance: Relative Standard Deviation (RSD) of peak areas ≤ 5.0%, ensuring instrument stability.
Specificity : Analyze blank matrix samples and compare them against matrix spiked at the LLOQ. Acceptance: Interfering peaks at the retention time of the analyte must be ≤ 20% of the LLOQ peak area.
Linearity : Prepare calibration standards at 7 concentration levels ranging from 1.5 ng/mL to 1000 ng/mL. Plot the peak area ratio (Analyte/IS) versus nominal concentration. Acceptance: Correlation coefficient (
R2
) ≥ 0.995 using a 1/x weighted linear regression.
Accuracy & Precision : Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of upper limit). Perform 5 replicates per level across 3 different days.
Validation Results Summary
The experimental validation data confirms that the GC-MS/MS method is highly robust and suitable for the trace quantification of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate.
Validation Parameter
Target Criteria (ICH Q2)
Experimental Result
Status
Specificity
No interference >20% LLOQ
Max interference: 4.2%
Pass
Linearity (
R2
)
≥ 0.995
0.9992
Pass
Intra-day Precision
RSD ≤ 15% (≤ 20% at LLOQ)
2.8% – 6.5%
Pass
Inter-day Precision
RSD ≤ 15% (≤ 20% at LLOQ)
4.1% – 8.2%
Pass
Accuracy (Recovery)
85% – 115% of nominal
94.5% – 106.2%
Pass
Carryover
≤ 20% of LLOQ in blank
Not detected
Pass
Conclusion
For the rigorous quantification of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, GC-MS/MS significantly outperforms HPLC-UV and single-quadrupole GC-MS. By leveraging the specific isotopic signature of chlorine and the predictable alpha-cleavage of the ester group, the MRM methodology provides unparalleled selectivity. When coupled with a self-validating internal standard protocol and adherence to ICH Q2(R2) guidelines, this method guarantees the high-integrity data required for modern pharmaceutical development and regulatory submissions.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at: [Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]
Comparative stability of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate and related aryl esters
An Expert's Guide to the Comparative Stability of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate and Related Aryl Esters Introduction: The Critical Role of Stability in Aryl Ester-Containing Molecules In the land...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Guide to the Comparative Stability of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate and Related Aryl Esters
Introduction: The Critical Role of Stability in Aryl Ester-Containing Molecules
In the landscape of drug discovery and development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety profile.[1][2] Aryl esters, a common functional group in medicinal chemistry, are often susceptible to degradation, primarily through hydrolysis.[2][3][4] This guide provides a comprehensive analysis of the expected stability of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, a molecule featuring a sterically hindered ester and a substituted aromatic ring.
Our target molecule possesses three key structural features that are predicted to significantly influence its stability profile:
A Quaternary α-Carbon: The methyl groups on the carbon adjacent to the carbonyl create significant steric hindrance, which can shield the ester from nucleophilic attack.
An Ortho-Chloro Substituent: As an electron-withdrawing group, the chlorine atom can influence the electrophilicity of the carbonyl carbon.
A Para-Methoxy Substituent: This electron-donating group can affect the electronic properties of the aromatic ring and may also be susceptible to oxidative degradation.[5][6]
Due to the absence of direct, published stability data for this specific compound, this guide will establish a theoretical framework for its stability based on established chemical principles. We will then present a robust, self-validating experimental design for a comparative forced degradation study to generate empirical data, providing researchers with a practical blueprint for assessing this molecule and its analogs.[7][8][9]
The stability of an aryl ester is primarily challenged by hydrolysis, oxidation, heat, and light. Understanding the mechanistic influence of the molecule's unique substituents is key to predicting its behavior under stress conditions.[8][10]
Hydrolytic Stability (Acidic & Basic Conditions)
Hydrolysis is the most common degradation pathway for esters, proceeding via acid-catalyzed or base-mediated mechanisms.[11][12]
Mechanism: In both cases, the reaction involves nucleophilic attack at the electrophilic carbonyl carbon.[13] Under basic conditions, the nucleophile is a hydroxide ion, leading to an irreversible reaction.[12] Under acidic conditions, the carbonyl oxygen is first protonated, increasing the carbonyl carbon's electrophilicity for attack by a weaker nucleophile (water) in a reversible reaction.[11]
Influence of Structural Features:
Steric Hindrance: The two methyl groups on the α-carbon create a neopentyl-like environment. This steric bulk is expected to provide substantial protection against nucleophilic attack, significantly slowing the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters.
Electronic Effects: The ortho-chloro group is electron-withdrawing via induction, which would typically increase the carbonyl's electrophilicity and susceptibility to attack. Conversely, the para-methoxy group is electron-donating through resonance, which would decrease it. The net electronic effect on the ester's reactivity will be a balance of these opposing forces. However, it is hypothesized that the steric hindrance will be the dominant factor governing hydrolytic stability.
Oxidative Stability
Oxidative degradation typically targets electron-rich moieties.
Mechanism: The primary site of oxidative vulnerability in the target molecule is the para-methoxy group. Aryl ethers can be susceptible to oxidation, potentially leading to demethylation or other degradation products.[5]
Influence of Structural Features: The presence of the methoxy group makes the molecule more susceptible to oxidative stress compared to an analog lacking this feature. The chloro-substituent, being electron-withdrawing, may slightly decrease the electron density of the ring, offering minor protection against oxidation.
Thermal and Photolytic Stability
Thermal Stability: Aromatic esters are generally characterized by high chemical stability and low reactivity.[14] Significant thermal degradation is typically observed at temperatures well above those used in standard pharmaceutical stability testing (e.g., >200°C).[15]
Photostability: The substituted benzene ring is a chromophore that will absorb UV light. This absorption can lead to photochemical degradation. The presence of the chlorine atom could potentially create a pathway for homolytic cleavage under UV irradiation, but this is generally less common than hydrolytic or oxidative pathways under typical storage conditions.
The logical relationship between the molecule's structure and its potential degradation pathways is visualized below.
Workflow for comparative forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including unstressed controls and multiple time points to establish clear degradation kinetics.
Protocol 1: Stability-Indicating HPLC Method Development
Causality: Before stability can be assessed, a robust analytical method is required that can separate the parent compound from all potential degradation products. This ensures that the disappearance of the parent peak is accurately measured.
[16]
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
Validation: Inject a mixture of stressed samples (acid, base, peroxide) to confirm peak purity of the parent compound and demonstrate resolution from all degradation peaks. The peak purity of the API should be >0.995.
[7]
Protocol 2: Forced Degradation Studies
Causality: These conditions are more severe than standard storage to accelerate degradation and reveal potential liabilities in a shortened timeframe. [8][9]An initial concentration of ~1 mg/mL is recommended.
Acid Hydrolysis:
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
Incubate in a water bath at 60°C.
At each time point (e.g., 0, 4, 8, 24, 48 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis:
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
Incubate at 60°C.
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation:
Dissolve the compound in a 1:1 mixture of acetonitrile and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
Incubate at 60°C, protected from light.
At each time point, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation:
Place a known amount of the solid compound in a vial and store in an oven at 80°C.
At each time point, remove a sample, dissolve in a known volume of acetonitrile, and analyze by HPLC.
Photostability:
Expose a solution of the compound (in quartz cuvettes) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Maintain a parallel set of samples protected from light as dark controls.
Analyze samples after the exposure period.
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be summarized to facilitate direct comparison. By plotting the natural logarithm of the remaining parent concentration versus time, the first-order degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) is then calculated as 0.693/k.
Table 1: Predicted Comparative Stability Data (Half-life, t½ in hours)
Stress Condition
Unsubstituted Analog (C1)
Methoxy Analog (C3)
Chloro Analog (C2)
Target Compound
Rationale for Prediction
0.1 M HCl, 60°C
Moderately Stable
Moderately Stable
Moderately Stable
Highly Stable
Steric hindrance is the dominant protective factor for all compounds.
0.1 M NaOH, 60°C
Stable
Stable
Stable
Very Highly Stable
Steric hindrance provides significant protection against base hydrolysis.
3% H₂O₂, 60°C
Highly Stable
Moderately Stable
Highly Stable
Moderately Stable
The methoxy group is the primary site of oxidation.
80°C (Solid)
Very Highly Stable
Very Highly Stable
Very Highly Stable
Very Highly Stable
Aryl esters are generally thermally robust.
Photolytic (ICH Q1B)
Stable
Stable
Potentially Labile
Potentially Labile
The aryl-chloride bond may introduce a minor photolytic liability.
Conclusion and Field-Proven Insights
Based on established principles of physical organic chemistry, Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is predicted to be a highly stable molecule, particularly against hydrolytic degradation. The profound steric shielding afforded by the quaternary α-carbon is expected to be the single most important determinant of its stability, likely overriding the subtle electronic effects of the aromatic substituents.
The primary degradation pathway of concern is oxidation at the para-methoxy group. While this provides a potential metabolic soft spot, its lability under standard storage conditions is expected to be low. For drug development professionals, this predicted stability profile is highly favorable, suggesting a reduced risk of degradation during formulation, storage, and shelf-life. The experimental framework provided in this guide offers a clear and robust path to generating the empirical data needed to confirm these predictions and support regulatory submissions.
References
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
ResearchGate. (2025). Estimation of kinetic parameters and activation energy of ester by spectrophotometric method. [Link]
Serrano, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]
Nader, B. S., & Pawloski, C. E. (1995). Synthesis and Preliminary Evaluation of Aryl Arenesulfonate Esters as Potential Intermediate Temperature Fluids. Industrial & Engineering Chemistry Research, 34(3), 981-986. [Link]
Pearson Education. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. [Link]
Serrano, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Fukui, H., et al. (2000). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Journal of Synthetic Organic Chemistry, Japan, 58(5), 422-429. [Link]
Huynh-Ba, K. (2008). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 32(10), 64-72. [Link]
Kirby, A. J., & Martin, R. J. (1978). Control of the dissociative mechanism in the hydrolysis of aryl 4-hydroxybenzoates. Journal of the Chemical Society, Chemical Communications, (19), 803-804. [Link]
Acharya, S., et al. (2025). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry, 49, 1208-1213. [Link]
Ha, S. T., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4181. [Link]
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. [Link]
International Journal of Creative Research Thoughts. (2025). Force Degradation And Stability Indicating Method For Impurity Profiling. [Link]
B. A. K., & S. L. M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(16), 2547-2550. [Link]
Szafraniec-Gorol, G., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(23), 5585. [Link]
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925. [Link]
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718–727. [Link]
O. S., et al. (2019). Diaryl-λ3-chloranes: Versatile Synthesis and Unique Reactivity as Aryl Cation Equivalent. Journal of the American Chemical Society, 141(18), 7481-7486. [Link]
M. C. W., et al. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(41), 12204-12205. [Link]
Phillips, J. A., & Hage, D. S. (2014). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Analytical and bioanalytical chemistry, 406(9-10), 2239-2253. [Link]
Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]
PatSnap. (2025). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Patsnap Eureka. [Link]
Save My Exams. (2026). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. [Link]
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
De Kruijff, J. C., & Waldvogel, S. R. (2020). Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids. ResearchGate. [Link]
Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. AAPS PharmSciTech, 9(4), 1089-1096. [Link]
ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]
Grzyska, P. K., et al. (2003). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. Journal of the American Chemical Society, 125(44), 13504-13512. [Link]
Musser, M. T. (2000). Oxidation of alkyl aryl ethers. Chemical Reviews, 100(11), 4095-4134. [Link]
Wang, D., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 13, 1698. [Link]
Lewis, R. J., et al. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
Nakano, R., et al. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 15(1), 143-150. [Link]
Salih, H., & de Visser, S. P. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(10), 1873-1890. [Link]
Clark, B., & Donnely, D. (1992). Reactions of Methyl threo-2-Acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate and Methyl cis-2, 3-Epoxy-3-(4-methoxyphenyl)propanoate With 3, 5-Dimethoxyphenol: Potential Routes to Flavan-3-ols. Monash University. [Link]
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Hollis, Z., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293. [Link]
A Comparative Guide to the Purity Analysis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. The purity of a reference standard underpins the validity of all subsequent analytical data, from early-st...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. The purity of a reference standard underpins the validity of all subsequent analytical data, from early-stage discovery to final product quality control. This guide addresses the critical process of purity analysis for a novel compound, Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, for which no official pharmacopeial monograph or commercially certified reference standard exists.
In such a scenario, the onus is on the development laboratory to establish an in-house primary reference standard. This involves not only the synthesis and purification of the material but also its rigorous analytical characterization to assign a purity value. This guide provides a comparative analysis of three orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the rationale for method development, provide detailed experimental protocols, and present a comparative analysis of their performance based on validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Central Role of Orthogonal Analytical Methods
When a certified reference material is unavailable, relying on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-volatile, or lack a chromophore, rendering it invisible to a particular detection method. Therefore, a multi-pronged approach using orthogonal techniques—methods that rely on different physicochemical principles—is essential for a comprehensive and trustworthy purity assessment.[4] For Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, we will explore a separation-based method (HPLC), a method based on volatility and mass-to-charge ratio (GC-MS), and a method based on nuclear properties (qNMR).
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis, prized for its high resolving power, sensitivity, and robustness in quantifying active pharmaceutical ingredients (APIs) and their impurities.[4] For our target molecule, its aromatic ring suggests strong UV absorbance, making HPLC with UV detection an excellent starting point.
Rationale for Method Development
The structure of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, a moderately polar ester, makes it an ideal candidate for reversed-phase HPLC. A C18 column is a logical first choice due to its versatility and wide availability.[5] The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an aqueous phase, likely with a mild acid to ensure the reproducibility of peak shapes.
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate and its related substances.
1.2.1. Instrumentation and Chromatographic Conditions:
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
Detection Wavelength: 230 nm (determined by UV scan of the analyte).
Injection Volume: 10 µL.
Sample Diluent: Mobile Phase.
1.2.2. Sample Preparation:
Accurately weigh approximately 10 mg of the Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate in-house standard.
Dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
Filter the solution through a 0.45 µm nylon syringe filter before injection.
1.2.3. Validation Approach:
The method would be validated according to ICH Q2(R2) guidelines.[2][3]
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) will be performed to demonstrate that degradation products do not interfere with the main peak.
Linearity: A series of solutions from 1 µg/mL to 150 µg/mL will be prepared and injected to establish the linear range.
Accuracy: Determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%).
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations at 100% concentration.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Caption: HPLC Purity Analysis Workflow.
Performance Comparison and Limitations
Table 1: Hypothetical Validation Data for HPLC Method
Peak purity index > 0.999 for all stress conditions
Linearity (r²)
≥ 0.999
0.9998
Range
80-120% of test concentration
1 - 150 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5% - 101.2%
Precision (RSD%)
Repeatability: ≤ 2%
0.8%
Intermediate: ≤ 2%
1.1%
LOQ
S/N ≥ 10
0.5 µg/mL
Advantages of HPLC:
High precision and accuracy for quantification.[4]
Excellent for separating and quantifying non-volatile and thermally labile impurities.
Method development is generally straightforward.
Limitations:
Requires a reference standard of known purity for accurate quantification. In this initial case, it provides a purity profile relative to the main peak (area percent), not an absolute purity value.
Impurities without a UV chromophore will not be detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It provides separation based on boiling point and polarity, and highly specific detection based on mass-to-charge ratio. This makes it an excellent orthogonal method to HPLC for identifying and quantifying residual solvents and volatile synthetic byproducts.
Rationale for Method Development
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is likely volatile enough for GC analysis without derivatization, given its ester functionality and moderate molecular weight. A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for separating compounds based on their boiling points.
Experimental Protocol: GC-MS Method Development
Objective: To develop a GC-MS method to identify and quantify potential volatile organic impurities in the reference standard.
2.2.1. Instrumentation and Conditions:
System: Gas Chromatograph with a Mass Spectrometric detector.
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[8]
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Injector Temperature: 250°C.
Injection Mode: Split (50:1).
MS Transfer Line: 280°C.
Ion Source: 230°C.
Scan Range: 40-450 amu.
2.2.2. Sample Preparation:
Accurately weigh approximately 20 mg of the standard into a 10 mL volumetric flask.
Dissolve in a suitable volatile solvent like Dichloromethane.
Transfer to a GC vial for analysis.
Caption: GC-MS Impurity Analysis Workflow.
Performance Comparison and Limitations
Table 2: Hypothetical GC-MS Performance for Impurity Analysis
Parameter
Characteristic
Specificity
High; based on both retention time and unique mass spectral fragmentation.
Sensitivity
Excellent; capable of detecting impurities at ppm or even ppb levels.
Quantification
Semi-quantitative (area %) without specific impurity standards.
Key Application
Identification of unknown volatile impurities and residual solvents.
Advantages of GC-MS:
Exceptional specificity from mass spectral data, allowing for positive identification of impurities.[7]
High sensitivity for volatile compounds.
Ideal for detecting residual solvents from the synthesis process.
Limitations:
Not suitable for non-volatile or thermally labile compounds.
Accurate quantification requires standards for each impurity.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR stands apart as a primary ratio method, capable of determining the purity of a substance without needing a reference standard of the same compound.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight, an absolute purity value (as a mass fraction) can be calculated.[9]
Rationale for Method Selection
qNMR is the gold standard for assigning the purity of a new chemical entity when no pre-existing standard is available.[12] The structure of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate has several distinct proton signals (e.g., methoxy group, gem-dimethyl groups) in regions of the ¹H NMR spectrum that are likely to be free from common impurity signals. This makes it an excellent candidate for qNMR analysis.
Experimental Protocol: Absolute Purity by qNMR
Objective: To determine the absolute purity (mass fraction) of the in-house Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate standard.
3.2.1. Materials and Instrumentation:
System: 500 MHz (or higher) NMR spectrometer.
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%). Chosen for its chemical stability, simple spectrum (a single peak), and solubility in common NMR solvents.
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
3.2.2. Sample Preparation:
Accurately weigh (to 0.01 mg) approximately 15 mg of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate (m_analyte) into a clean, dry vial.
Accurately weigh (to 0.01 mg) approximately 10 mg of the maleic acid internal standard (m_IS) into the same vial.
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
Transfer the solution to a 5 mm NMR tube.
3.2.3. NMR Data Acquisition:
Experiment: 1D Proton (¹H) NMR.
Pulse Program: A standard single 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being used for quantification (e.g., 30-60 seconds to ensure full relaxation).
Acquisition Time: ~3-4 seconds.
Number of Scans: 16-64, to achieve a good signal-to-noise ratio.
3.2.4. Data Processing and Calculation:
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy singlet, I_analyte). Let the number of protons for this signal be N_analyte.
Integrate the singlet for the maleic acid internal standard (I_IS). The number of protons for this signal is N_IS (2 protons).
Calculate the purity (P_analyte) using the following formula:
Primary standard qualification, absolute purity assignment
Sensitivity
High (µg/mL)
Very High (ng/mL - pg/mL)
Low (mg/mL)
Analyte Requirement
UV Chromophore
Volatile, thermally stable
Contains NMR-active nuclei (e.g., ¹H)
Throughput
High
Medium
Low
Senior Scientist's Recommendation: A Phased Approach
Initial Characterization and Purity Assignment (qNMR): For the initial qualification of a new batch of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, qNMR is the indispensable tool . It provides the primary, absolute purity value that establishes the material as a reference standard.
Impurity Profiling (HPLC and GC-MS): Concurrently, develop and validate HPLC and GC-MS methods.
Use GC-MS to screen for and identify any residual solvents or volatile byproducts from the synthesis.
Use HPLC to develop a comprehensive impurity profile for non-volatile related substances. The peaks in the chromatogram can be reported as area percent.
Establishing the In-House Reference Standard: Once the qNMR purity is assigned (e.g., 99.6%), this value is documented on the Certificate of Analysis for the in-house standard. This standard, now with a known purity, can be used to calibrate the HPLC method.
Routine Quality Control (HPLC): For routine batch release and stability testing, the validated HPLC method is the most efficient choice . It is faster, more accessible than qNMR, and can now be used to provide accurate potency values (by correcting for the reference standard's purity) and to track the levels of specific impurities over time.
By integrating these three powerful, orthogonal techniques, researchers and drug development professionals can establish a scientifically sound, robust, and defensible process for the qualification and ongoing quality control of in-house reference standards, ensuring data integrity from discovery through to production.
References
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Retrieved from [Link]
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
International Council for Harmonisation. (2022, March 24). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ECA Academy. (2024, January 10). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
USP. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Retrieved from [Link]
Novachem. (2018). Reference standards for pharmaceutical analysis 2018. Retrieved from [Link]
Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]
College of Saint Benedict and Saint John's University. (n.d.). Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chromatography. Retrieved from [Link]
PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
PMC. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Mecoprop - the NIST WebBook. Retrieved from [Link]
Shimadzu. (2014, May). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
A Spectroscopic Guide to the Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
This comprehensive technical guide provides a detailed spectroscopic comparison of the key precursors in the synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive technical guide provides a detailed spectroscopic comparison of the key precursors in the synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the spectroscopic transformations that occur at each synthetic step. By understanding the characteristic spectral signatures of each intermediate, chemists can effectively monitor reaction progress, identify potential byproducts, and ensure the purity of the final product.
Introduction
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a molecule of interest in medicinal chemistry, often serving as a building block for more complex pharmaceutical agents. Its synthesis involves a multi-step pathway starting from readily available materials. This guide will focus on a plausible and efficient synthetic route, providing a thorough spectroscopic characterization of each intermediate.
The chosen synthetic pathway allows for a logical progression and the application of fundamental organic transformations. We will explore the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each precursor, highlighting the key changes that signify a successful transformation.
Synthetic Pathway Overview
The synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate can be efficiently achieved through a four-step process starting from 2-chloro-4-methoxyanisole. This pathway involves the introduction of a cyanoethyl group, subsequent α,α-dimethylation, hydrolysis of the nitrile to a carboxylic acid, and a final esterification to yield the target molecule.
Safety & Regulatory Compliance
Safety
A Guide to Personal Protective Equipment for Handling Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with scientific rigor but with the utmost safety. The handling of any chemical requires a th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with scientific rigor but with the utmost safety. The handling of any chemical requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and handling procedures for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile and necessary precautions from its structural components—a chlorinated aromatic ring and a methyl ester. This analysis, combined with data from structurally similar compounds, forms the basis of these recommendations. The chloro-aromatic structure suggests a need for caution, as compounds in this class can exhibit toxicity and environmental persistence[1][2].
Hazard Profile and Risk Assessment
Based on data from analogous chemical structures, such as other substituted phenylpropanoates, we must assume the compound presents several potential hazards. The precautionary statements for similar chemicals consistently advise wearing protective gloves, clothing, and eye protection[3][4][5].
The fundamental principle of laboratory safety is to minimize exposure. This is achieved first through engineering controls, supplemented by the rigorous use of appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
Before any personal protective equipment is even selected, the primary line of defense must be established.
All handling of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. [7] This engineering control is non-negotiable as it minimizes the inhalation of potentially harmful vapors and contains any accidental releases.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific hazards of the compound.
Eye and Face Protection
Mandatory: Chemical splash goggles with side shields that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are required at all times.[4][8] Standard safety glasses do not provide adequate protection from splashes.
Recommended for large quantities: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[9][10]
Hand Protection
The ester and chlorinated aromatic functional groups dictate the choice of glove material. No single glove material protects against all chemicals, so selection is critical[11].
Primary Recommendation: Butyl or Viton™ (fluoroelastomer) gloves are the preferred choice. Butyl rubber offers excellent resistance to esters and ketones, while Viton™ is highly resistant to chlorinated and aromatic solvents.[11][12][13]
Secondary Option: Neoprene gloves can be considered as they provide good resistance to some acids and alcohols.[13]
Limited Use: Nitrile gloves, while common in laboratories, offer limited resistance to aromatic and chlorinated hydrocarbons and should be avoided for prolonged contact.[12] If used for incidental contact, they must be inspected frequently and replaced immediately upon any sign of degradation or contamination.
Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[14] Contaminated gloves must be disposed of as hazardous waste.
Suitable only for incidental splash protection; must be changed immediately.
Body Protection
A flame-retardant laboratory coat must be worn and fully buttoned.[15]
Full-length pants and closed-toe, chemical-resistant shoes are mandatory laboratory attire to protect against spills.[15]
For tasks with a higher risk of splashing, a chemically resistant apron made of PVC or a similar material should be worn over the lab coat.[10]
Safe Handling and Operational Workflow
A procedural approach ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for Safely Handling Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate.
Step-by-Step Protocol:
Pre-Handling:
Confirm the chemical fume hood is operational and certified.
Ensure a chemical spill kit and appropriate waste containers are readily accessible.
Don all required PPE in the correct order: lab coat, eye protection, then gloves.
During Handling:
Perform all manipulations at least 6 inches inside the fume hood sash.
Use the smallest quantity of the chemical necessary for the procedure.
Keep all containers sealed when not in immediate use.
Post-Handling:
Decontaminate all surfaces and equipment after use.
Carefully seal all waste containers. Contaminated items like gloves, weigh boats, and absorbent pads must be disposed of as hazardous waste.[14]
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first.
Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency and Disposal Procedures
Spill Response:
For a small spill inside a fume hood: Absorb the spill with an inert material like sand or vermiculite.[3][7] Sweep the material into a designated, sealable container for hazardous waste disposal. Do not allow the material to enter drains or water courses.[7]
For larger spills or spills outside a fume hood: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office immediately.
First Aid:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][16]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6][16]
Disposal Plan:
All waste containing Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, including the pure compound, solutions, and contaminated disposable materials, must be treated as hazardous chemical waste.[3] Arrange for disposal through a licensed disposal company in strict accordance with all local, regional, and national regulations.[7]
By adhering to these stringent protocols, you build a culture of safety that protects not only yourself but your colleagues and the environment. Your expertise is your greatest asset; let safe practice be its foundation.
References
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). [Link]
chemical risks don't stop at the surface. SHOWA Gloves. [Link]
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of Florida. [Link]
Toxicological profile for methoxychlor. (2000, January 14). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
MSDS of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. (2026, March 4). Capot Chemical. [Link]
Safety Data Sheet 製品安全データシート. (2012, October 31). [Link]